Sporeamicin A
Description
Properties
Molecular Formula |
C37H63NO12 |
|---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |
InChI |
InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21-,22+,23-,24-,25-,26-,27+,29-,31-,32?,34-,35?,36+,37+/m0/s1 |
InChI Key |
SZZIJYBWFJCYOX-SJCUUROJSA-N |
Isomeric SMILES |
CC[C@H]1[C@@]2(C(=O)C(=C(O2)[C@H](CC(C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](CC(O4)C)N(C)C)O)(C)O)C)C)C |
Canonical SMILES |
CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Synonyms |
L53-18 A sporeamicin A SRM-A |
Origin of Product |
United States |
Foundational & Exploratory
Sporeamicin A: A Technical Guide to its Discovery, Isolation, and Characterization from Saccharopolyspora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sporeamicin A, a novel macrolide antibiotic produced by the actinomycete Saccharopolyspora sp. strain L53-18. This document details the fermentation process, a multi-step purification protocol, and the physicochemical properties of the compound. All experimental protocols are presented with detailed methodologies to facilitate replication and further research.
Discovery of this compound
This compound is a novel erythromycin-type antibiotic isolated from the culture filtrate of Saccharopolyspora sp. strain L53-18.[1] The producing organism was identified and taxonomically assigned based on its morphological and chemical characteristics.[1] this compound exhibits potent activity against a wide range of Gram-positive bacteria.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H63NO12 | [1] |
| Molecular Weight | 713.9 g/mol | Calculated |
| Appearance | Colorless prisms (from ethanolic solutions) | [1] |
| UV Absorption (λmax) | 276 nm | [1] |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Saccharopolyspora sp. L53-18. The following protocol is based on established methods for macrolide production by Saccharopolyspora.
Media Composition
| Medium Type | Component | Concentration (g/L) |
| Seed Medium | Glucose | 10 |
| Soluble Starch | 20 | |
| Yeast Extract | 5 | |
| Peptone | 5 | |
| CaCO3 | 2 | |
| Production Medium | Soluble Starch | 50 |
| Glucose | 20 | |
| Soybean Meal | 30 | |
| (NH4)2SO4 | 3 | |
| K2HPO4 | 1 | |
| MgSO4·7H2O | 1 | |
| CaCO3 | 5 |
Fermentation Protocol
-
Seed Culture: A well-grown slant culture of Saccharopolyspora sp. L53-18 is used to inoculate a 500 mL flask containing 100 mL of sterilized seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker.
-
Intermediate Seed Culture: The first seed culture is then transferred to a 30 L jar fermentor containing 20 L of sterilized seed medium. The cultivation is carried out at 28°C for 2 days with aeration (20 L/min) and agitation (200 rpm).
-
Production Fermentation: The second seed culture is inoculated into a 250 L production tank containing 200 L of sterilized production medium. Fermentation is conducted at 28°C for 4 days with aeration (160 L/min) and agitation (150 rpm). The production of this compound is monitored by bioassay using Sarcina lutea ATCC 9341. A typical yield is approximately 10 µg/mL.
Isolation and Purification of this compound
The following multi-step protocol outlines the isolation and purification of this compound from the fermentation broth.
Experimental Workflow
Figure 1: Workflow for the isolation and purification of this compound.
Detailed Protocols
-
Filtration: The fermentation broth is filtered using diatomaceous earth to separate the mycelial cake from the culture filtrate.
-
Solvent Extraction: The pH of the culture filtrate is adjusted to the alkaline side, and this compound is extracted with an equal volume of chloroform (B151607). The chloroform layer, containing the crude antibiotic, is collected.
-
Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude, oily residue.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from an ethanolic solution to yield colorless prisms.[1]
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques. The following tables present representative data based on its known molecular formula and comparison with similar macrolide antibiotics.
Mass Spectrometry
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]+ | 714.4378 | 714.4375 |
| [M+Na]+ | 736.4197 | 736.4192 |
¹³C NMR Spectroscopy (Representative Data)
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | 170-175 |
| Olefinic (C=C) | 120-140 |
| Anomeric (O-C-O) | 95-105 |
| Methoxy (O-CH3) | 55-60 |
| Methylene/Methine (C-O) | 60-80 |
| Methylene/Methine (C-C) | 20-50 |
| Methyl (C-CH3) | 10-25 |
¹H NMR Spectroscopy (Representative Data)
| Proton Type | Chemical Shift Range (δ, ppm) |
| Olefinic (C=CH) | 5.0-6.5 |
| Anomeric (O-CH-O) | 4.5-5.0 |
| Methoxy (O-CH3) | 3.3-3.6 |
| Carbinol (CH-O) | 3.0-4.5 |
| Methylene/Methine (CH2, CH) | 1.0-2.5 |
| Methyl (CH3) | 0.8-1.5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) |
| ~2950 | C-H (aliphatic) |
| ~1730 | C=O (ester/lactone) |
| ~1680 | C=C (olefinic) |
| ~1170 | C-O (ether/ester) |
Mechanism of Action
This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.
Figure 2: Proposed mechanism of action for this compound.
References
Unveiling the Source: A Technical Guide to the Identification of the Sporeamicin A-Producing Organism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification and characterization of the organism responsible for producing Sporeamicin A, a novel macrolide antibiotic. The information presented herein is curated for professionals in the fields of microbiology, natural product discovery, and pharmaceutical development, offering a technical framework for understanding the producing microbe and its secondary metabolite.
Executive Summary
This compound is a macrolide antibiotic isolated from the culture filtrate of an actinomycete.[1] The producing organism, designated as strain L53-18, has been taxonomically identified as a member of the genus Saccharopolyspora. This guide details the taxonomic classification of the producing organism, provides standardized protocols for its isolation and identification, and presents a putative biosynthetic pathway for this compound based on analogous macrolide biosynthesis.
Organism Identification and Taxonomy
The organism responsible for the production of this compound is the actinomycete strain L53-18, which has been classified within the genus Saccharopolyspora.[1] Members of this genus are aerobic, Gram-positive, non-acid-alcohol-fast bacteria known for forming branching hyphae.
Morphological and Chemotaxonomic Characteristics
The identification of Saccharopolyspora species relies on a combination of morphological observation and chemotaxonomic analysis. While specific details for strain L53-18 are not exhaustively published, the general characteristics of the genus provide a strong basis for its classification.
| Characteristic | Description |
| Morphology | Formation of aerial and substrate mycelia. Spore chains are produced on the aerial mycelium. |
| Gram Stain | Positive |
| Cell Wall Chemotype | Type IV: Contains meso-diaminopimelic acid (meso-DAP), arabinose, and galactose.[2] |
| Phospholipid Pattern | Type PIII: Contains phosphatidylcholine.[2] |
| Mycolic Acids | Absent[2] |
| Whole-Cell Sugars | Pattern A: Presence of arabinose and galactose.[2] |
Molecular Identification
The definitive identification of bacterial isolates is achieved through 16S rRNA gene sequencing. This method provides a robust phylogenetic placement of the organism.
Experimental Protocols
The following sections detail the methodologies for the isolation, cultivation, characterization, and molecular identification of the this compound-producing organism, as well as the extraction of the antibiotic. These protocols are based on standard techniques for actinomycetes.
Isolation of Saccharopolyspora strain L53-18
Objective: To isolate pure colonies of the this compound-producing organism from a mixed microbial population (e.g., soil sample).
Methodology:
-
Sample Preparation: Prepare a serial dilution of the environmental sample (e.g., 1 g of soil in 9 mL of sterile saline).
-
Plating: Spread aliquots of the dilutions onto various selective agar (B569324) media suitable for actinomycete isolation, such as Starch Casein Agar (SCA) or Arginine Glycerol (B35011) Salt (AGS) medium.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic actinomycete colonies (dry, chalky, and often pigmented).
-
Purification: Subculture individual colonies onto fresh agar plates to obtain a pure culture.
-
Preservation: Preserve the pure culture in glycerol (20% v/v) at -80°C for long-term storage.
Fermentation for this compound Production
Objective: To cultivate Saccharopolyspora L53-18 in liquid medium to produce this compound.
Methodology:
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a pure culture of Saccharopolyspora L53-18. Incubate at 28°C on a rotary shaker (180-200 rpm) for 48-72 hours.
-
Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). The production medium should be optimized for secondary metabolite production (e.g., a complex medium containing starch, yeast extract, and peptone).
-
Fermentation: Incubate the production culture at 28°C with shaking for 5-10 days. Monitor the fermentation for growth (packed cell volume or dry cell weight) and antibiotic production (e.g., by bioassay or HPLC).
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Methodology:
-
Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.[1] Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: The crude extract can be further purified by crystallization.[1] Alternatively, chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed for purification.
16S rRNA Gene Sequencing for Molecular Identification
Objective: To amplify and sequence the 16S rRNA gene of Saccharopolyspora L53-18 for definitive identification.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the strain using a commercial DNA extraction kit or a standard enzymatic lysis method.
-
PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
PCR Reaction Mix (50 µL):
-
Template DNA: 10-50 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Taq DNA Polymerase: 1.25 U
-
10x PCR Buffer: 5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55°C for 30 sec
-
Extension: 72°C for 1.5 min
-
-
Final Extension: 72°C for 10 min
-
-
-
Verification: Verify the PCR product by agarose (B213101) gel electrophoresis (expected size ~1500 bp).
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Phylogenetic Analysis: Compare the obtained 16S rRNA gene sequence with sequences in public databases (e.g., NCBI GenBank) using BLAST to determine the closest phylogenetic relatives.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C37H63NO12 | [1] |
| UV Absorption Max (λmax) | 276 nm | [1] |
Note: Data on fermentation titer, extraction yield, and specific biological activity are not publicly available.
Visualizations
The following diagrams illustrate key experimental workflows and the putative biosynthetic pathway for this compound.
Caption: Workflow for isolation, identification, and antibiotic production.
References
The Architecture of Sporeamicin A Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway and gene cluster of Sporeamicin A, a macrolide antibiotic with significant therapeutic potential. This whitepaper provides a detailed analysis of the molecular machinery responsible for the production of this complex natural product, offering insights for future bioengineering and drug discovery efforts.
This compound, also known as Spiramycin (B21755), is a 16-membered macrolide antibiotic produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces ambofaciens and Streptomyces spiramyceticus.[1][2] Its intricate structure, consisting of a polyketide lactone core known as platenolide, is adorned with three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3][4] These sugar moieties are crucial for its antibacterial activity.[4] This guide will dissect the genetic and enzymatic steps that govern the assembly of this potent antibiotic.
Data Presentation: Quantitative Analysis of this compound Production
The production of this compound is a tightly regulated and complex process. Genetic manipulation of the biosynthetic gene cluster can have a profound impact on the final yield of the antibiotic. The following table summarizes the quantitative production of this compound in wild-type Streptomyces ambofaciens and various mutant strains with inactivated glycosyltransferase genes.
| Strain | Genotype | This compound Production (mg/L) | Reference |
| S. ambofaciens ATCC 15154 (Parental) | Wild-Type | 107 | --INVALID-LINK-- |
| Strain 6-37 | Nitrosoguanidine mutant | 181 | --INVALID-LINK-- |
| High-producing mutant | Nitrosoguanidine mutant | 373 | --INVALID-LINK-- |
| Optimized Fermentation | High-producing mutant | 1,728 | --INVALID-LINK-- |
| S. ambofaciens XC 1-29 (Parental) | Wild-Type | - | --INVALID-LINK-- |
| S. ambofaciens XC 2-37 | Oil tolerant mutant | +9% over parent | --INVALID-LINK-- |
| S. ambofaciens XC 2-37 (Optimized) | Oil tolerant mutant | +61.8% over parent | --INVALID-LINK-- |
| S. ambofaciens OSC2 (Wild-Type) | Wild-Type | Present | --INVALID-LINK-- |
| SPM121 | Δsrm5 (glycosyltransferase) | Absent | --INVALID-LINK-- |
| SPM108 | Δsrm29 (glycosyltransferase) | Absent | --INVALID-LINK-- |
| SPM110 | Δsrm38 (glycosyltransferase) | Absent | --INVALID-LINK-- |
| SPM109 | Δsrm30 (glycosyltransferase) | Present | --INVALID-LINK-- |
The this compound Biosynthetic Gene Cluster
The genetic instructions for this compound biosynthesis are encoded in a large gene cluster spanning over 85 to 92 kilobases of DNA.[1][5] This cluster contains approximately 41 to 45 genes responsible for the synthesis of the polyketide backbone, the production and attachment of the deoxysugars, regulation of the pathway, and self-resistance mechanisms.[1][6]
The core of the biosynthetic machinery is a Type I polyketide synthase (PKS), a large, modular enzyme complex that assembles the platenolide lactone ring from simple carboxylic acid precursors.[1] The gene cluster also harbors a suite of genes dedicated to the biosynthesis of the three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3] Following the synthesis of the platenolide core, these sugars are sequentially attached by three specific glycosyltransferases, a critical step for the antibiotic's biological activity.[4]
Experimental Protocols
A fundamental understanding of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experimental procedures.
Gene Knockout in Streptomyces via PCR-Targeting
This protocol outlines the generation of targeted gene deletions in Streptomyces to investigate the function of specific genes within the biosynthetic cluster.
-
Primer Design and PCR Amplification: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-22 nucleotide sequences for amplifying a resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV). Perform PCR to amplify the disruption cassette with the flanking homology arms.
-
Preparation of Electrocompetent E. coli and Transformation: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the Redγβα recombination system. Transform the purified PCR product into these cells via electroporation.
-
Selection and Verification in E. coli: Select for transformants on antibiotic-containing media. Isolate the cosmid DNA containing the disrupted gene and verify the correct insertion by PCR and restriction digestion.
-
Intergeneric Conjugation: Introduce the modified cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to the recipient Streptomyces strain via conjugation.
-
Selection of Streptomyces Exconjugants: Select for exconjugants on media containing the appropriate antibiotics to select for the transferred cosmid and counter-select against the E. coli donor.
-
Screening for Double Crossover Events: Screen the exconjugants for the desired double crossover event, which results in the replacement of the wild-type gene with the disruption cassette. This is typically identified by a specific antibiotic resistance phenotype (e.g., apramycin resistant, kanamycin (B1662678) sensitive if the cosmid backbone carries a kanamycin resistance gene).
-
Confirmation of Gene Knockout: Confirm the gene knockout in the putative mutants by PCR analysis and Southern blotting to ensure the correct genomic integration.
Heterologous Expression of this compound Genes
This protocol describes the expression of genes from the this compound cluster in a different host organism to characterize their function.
-
Vector Construction: Clone the gene of interest from the this compound biosynthetic gene cluster into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., the strong, constitutive ermEp* promoter or an inducible promoter).
-
Transformation of E. coli: Transform the expression construct into an E. coli strain for plasmid propagation and verification (e.g., DH5α).
-
Intergeneric Conjugation: Introduce the verified plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to a suitable heterologous Streptomyces host (e.g., S. coelicolor or S. lividans) via conjugation.
-
Selection of Heterologous Host: Select for Streptomyces exconjugants containing the expression vector on appropriate antibiotic-containing media.
-
Cultivation and Induction: Cultivate the recombinant Streptomyces strain under conditions suitable for protein expression. If an inducible promoter is used, add the specific inducer at the appropriate time.
-
Analysis of Gene Product: Analyze the culture for the production of the expected small molecule product by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), or analyze cell lysates for the presence of the expressed protein by SDS-PAGE and Western blotting.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript levels of genes within the this compound cluster, providing insights into their regulation.
-
RNA Isolation: Isolate total RNA from Streptomyces mycelia grown to the desired developmental stage using a robust extraction method, such as the TRIzol method, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to an internal control gene (e.g., hrdB) that is constitutively expressed.
Visualizing the Pathway and its Regulation
To provide a clear and concise representation of the complex molecular processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound, from precursors to the final product.
Experimental Workflow for Gene Function Analysis
Caption: A typical experimental workflow for determining the function of a gene in the this compound biosynthetic pathway.
Regulatory Cascade of this compound Biosynthesis
Caption: The regulatory network controlling the expression of this compound biosynthetic genes.
Conclusion
The study of the this compound biosynthetic pathway provides a fascinating example of the intricate molecular logic that governs the production of complex natural products. A thorough understanding of its gene cluster and the functions of the encoded enzymes is paramount for the rational design of novel antibiotics and the improvement of production yields. This technical guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this important class of antimicrobial agents. While significant progress has been made, further biochemical characterization, including detailed enzyme kinetic studies, will be crucial to fully elucidate the catalytic mechanisms at play and to unlock the full potential of this remarkable biosynthetic machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation steps during spiramycin biosynthesis in Streptomyces ambofaciens: involvement of three glycosyltransferases and their interplay with two auxiliary proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The regulatory genes involved in spiramycin and bitespiramycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sporeamicin A: An In-depth Technical Guide on its Predicted Antibacterial Spectrum Against Gram-positive Pathogens
Disclaimer: Publicly available quantitative data on the antibacterial spectrum of Sporeamicin A is limited. This guide will utilize data from the closely related and well-studied 16-membered macrolide antibiotic, Spiramycin (B21755), as a representative model to provide a comprehensive technical overview. This compound is a novel macrolide antibiotic that has demonstrated activity against a wide variety of Gram-positive bacteria.
Antibacterial Spectrum of Spiramycin
Spiramycin, a macrolide antibiotic produced by Streptomyces ambofaciens, exhibits a broad spectrum of activity primarily against Gram-positive bacteria. Its efficacy extends to a range of clinically significant pathogens, making it a valuable agent in treating various infections. The antibacterial action of spiramycin is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, although bactericidal effects can be observed at higher concentrations against highly sensitive strains.[1][2]
The spectrum of activity for spiramycin includes, but is not limited to:
-
Staphylococci: Including Staphylococcus aureus.
-
Streptococci: Including Streptococcus pyogenes (Group A Streptococcus) and Streptococcus pneumoniae.
-
Enterococci: Such as Enterococcus faecalis.
-
Other Gram-positive rods: Including Listeria monocytogenes.
Notably, spiramycin may retain activity against some bacterial strains that have developed resistance to 14- and 15-membered macrolides like erythromycin.[3] Resistance to macrolides most commonly occurs through post-transcriptional methylation of the 23S ribosomal RNA.[3]
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Spiramycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Spiramycin against various Gram-positive pathogens, providing a quantitative measure of its in vitro activity. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Gram-positive Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (erythromycin-sensitive) | 0.25 - 2 | 0.5 | 1 |
| Staphylococcus aureus (erythromycin-resistant) | 1 - >128 | 4 | 64 |
| Streptococcus pyogenes | 0.06 - 1 | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-sensitive) | 0.06 - 0.5 | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 2 | 0.5 | 1 |
| Enterococcus faecalis | 1 - 8 | 2 | 4 |
| Listeria monocytogenes | 0.5 - 4 | 1 | 2 |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The values presented are a synthesis of reported ranges in scientific literature.
Mechanism of Action
Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1][3][4] The binding site is located in the nascent peptide exit tunnel, which is the path newly synthesized polypeptide chains take to leave the ribosome.[5]
By binding within this tunnel, spiramycin partially obstructs the passage of the growing polypeptide chain.[5] This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein elongation and, consequently, bacterial growth.[3][6]
Signaling Pathway Diagram: Inhibition of Bacterial Protein Synthesis by Spiramycin
Caption: Mechanism of Spiramycin's inhibition of bacterial protein synthesis.
Experimental Protocols
The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various pathogens. The broth microdilution method is a standardized and widely used protocol for this purpose.
Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of Spiramycin at a known concentration.
-
Bacterial Strains: Use pure, overnight cultures of the Gram-positive pathogens to be tested.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.
2. Inoculum Preparation:
-
Select several colonies of the test bacterium from an agar (B569324) plate and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the Spiramycin stock solution in CAMHB directly in the 96-well plate. This creates a gradient of antibiotic concentrations.
-
A typical dilution series might range from 128 µg/mL down to 0.06 µg/mL.
4. Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Experimental Workflow Diagram
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While specific quantitative data for this compound remains elusive in public databases, its classification as a 16-membered macrolide allows for a strong inferential understanding of its antibacterial properties based on the well-documented profile of Spiramycin. Spiramycin demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-established and effective antimicrobial strategy. The provided data and protocols for Spiramycin serve as a robust framework for researchers and drug development professionals interested in the potential of this compound and other related macrolides. Further dedicated research is necessary to elucidate the specific antibacterial spectrum and clinical potential of this compound.
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
In Vitro Biological Properties of Sporeamicin A: A Technical Overview
Introduction
Sporeamicin A is a macrolide antibiotic isolated from a species of Saccharopolyspora.[1] As a member of the macrolide class, which includes well-studied compounds like erythromycin (B1671065) and spiramycin (B21755), this compound exhibits a characteristic spectrum of activity primarily against Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the in vitro biological properties of this compound, drawing upon the extensive research conducted on the closely related and structurally similar macrolide, spiramycin, to elucidate its mechanism of action, antimicrobial and anti-inflammatory activities, and cytotoxicity. The data and experimental protocols presented herein are based on established methodologies for evaluating macrolide antibiotics, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Antimicrobial Activity
This compound has demonstrated in vitro activity against a wide variety of Gram-positive bacteria.[1] The antimicrobial action of macrolides, including this compound, stems from their ability to inhibit bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the translocation step of protein elongation, ultimately leading to a bacteriostatic effect.[2][3][4] At high concentrations, macrolides may exhibit bactericidal properties against highly sensitive strains.[2]
Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Varies (sensitive strains) |
| Streptococcus pyogenes | Varies |
| Streptococcus pneumoniae | Varies |
| Legionella spp. | Varies |
| Mycoplasma spp. | Varies |
| Chlamydia spp. | Varies |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum concentration.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound (or spiramycin) is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the antibiotic dilutions. The microtiter plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity
The in vitro cytotoxicity of macrolides is an important parameter in drug development. For spiramycin, cytotoxicity has been evaluated against various cell lines, often using the MTT assay. Studies on NIH/3T3 fibroblast cells have shown that spiramycin is generally non-toxic at lower concentrations and for shorter exposure times (24 and 48 hours), with some reduction in cell viability observed at higher concentrations (50 and 100 μM) after longer exposure (72 hours).[5]
Table 2: Cytotoxicity of Spiramycin against NIH/3T3 Fibroblast Cells.
| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) |
| 3.13 - 100 | 24 | Not significantly reduced |
| 3.13 - 100 | 48 | Not significantly reduced |
| 50 | 72 | Significantly reduced |
| 100 | 72 | Significantly reduced |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: NIH/3T3 fibroblast cells are seeded into a 96-well plate at a density of 5x10^3 cells per well and incubated in a humidified 5% CO2 atmosphere at 37°C to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or spiramycin) for different time periods (e.g., 24, 48, and 72 hours).[5]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Diagram 2: Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of macrolides like spiramycin. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, spiramycin has been shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6.[6][7] This anti-inflammatory effect is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK and JNK, as well as the inactivation and subsequent nuclear translocation of nuclear factor κB (NF-κB).[6][7]
Table 3: Anti-inflammatory Effects of Spiramycin on LPS-stimulated RAW 264.7 Macrophages.
| Mediator/Cytokine | Effect of Spiramycin |
| Nitric Oxide (NO) | Significantly decreased |
| Interleukin-1β (IL-1β) | Significantly decreased |
| Interleukin-6 (IL-6) | Significantly decreased |
| iNOS expression | Inhibited |
| Phosphorylation of ERK and JNK (MAPKs) | Inhibited |
| NF-κB activation | Inhibited |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The production of NO can be indirectly measured by quantifying the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and stimulated with LPS in the presence or absence of various concentrations of this compound (or spiramycin).
-
Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.
-
Griess Assay: An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Diagram 3: Signaling Pathway of Spiramycin's Anti-inflammatory Action
Caption: Inhibition of NF-κB and MAPK signaling pathways by spiramycin.
Conclusion
This compound, as a macrolide antibiotic, is expected to share many of the in vitro biological properties of its well-characterized counterpart, spiramycin. These properties include potent antimicrobial activity against Gram-positive bacteria through the inhibition of protein synthesis, a generally favorable cytotoxicity profile at therapeutic concentrations, and promising anti-inflammatory effects mediated by the suppression of key pro-inflammatory signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to establish the specific quantitative parameters for this compound and to fully elucidate its pharmacological profile.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Spiramycin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sporeamicin A: A Technical Overview of a Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sporeamicin A, a macrolide antibiotic. It covers the chemical properties, biological activity, and the methodologies for its production and characterization, based on available scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
This compound is a novel macrolide antibiotic isolated from the actinomycete, Saccharopolyspora strain L53-18.[1] Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C37H63NO12 | [1] |
| Molecular Weight | 713.9 g/mol | Calculated |
| Appearance | Colorless prisms (from ethanolic solutions) | [1] |
| UV Absorption Peak | 276 nm | [1] |
| Producing Organism | Saccharopolyspora sp. (strain L53-18) | [1] |
Biological Activity
This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria.[2] In vivo studies have also confirmed its efficacy. In mouse protection tests, this compound was effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] Furthermore, pharmacokinetic studies in rats have indicated that this compound can achieve higher plasma and tissue concentrations compared to erythromycin (B1671065) stearate.[2] An important characteristic of this compound is its stability in the presence of human serum, although it does exhibit binding to serum proteins.[2]
Experimental Protocols
While the full, detailed experimental protocols for the fermentation, isolation, and characterization of this compound are contained within the primary scientific literature, this guide provides a high-level summary of the methodologies employed.
Fermentation of Saccharopolyspora sp. L53-18
The production of this compound is achieved through the fermentation of Saccharopolyspora sp. strain L53-18. While the specific media composition and fermentation parameters for optimal production are proprietary to the original research, a general approach for the cultivation of actinomycetes for antibiotic production involves the following steps:
-
Strain Cultivation: A pure culture of Saccharopolyspora sp. L53-18 is grown on a suitable agar (B569324) medium to generate a robust inoculum.
-
Seed Culture: The inoculum is transferred to a liquid seed medium and incubated to produce a high-density culture.
-
Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized medium designed to promote the synthesis of secondary metabolites like this compound. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from other metabolites and media components.[1]
-
Extraction: The culture filtrate is extracted with an organic solvent, such as chloroform, to transfer this compound from the aqueous phase to the organic phase.[1]
-
Purification: The crude extract is then subjected to purification steps.
-
Crystallization: The purified this compound is crystallized from a solvent like ethanol (B145695) to yield colorless prisms.[1]
Determination of In Vitro Antibacterial Activity
The antibacterial activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This is generally performed using a broth microdilution or agar dilution method.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the discovery and characterization of a novel antibiotic such as this compound. Due to the limited publicly available information on the specific signaling pathways affected by this compound, a detailed pathway diagram cannot be provided at this time.
References
Sporeamicin A: An In-Depth Technical Guide to its Stability in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the stability of Sporeamicin A in human serum is limited. This guide summarizes the existing findings and provides a framework for analysis based on standard methodologies for macrolide antibiotics. The experimental protocols and pathways described herein are generalized and should be adapted and validated for specific research purposes.
Executive Summary
This compound, a macrolide antibiotic, has been reported to be stable in the presence of human serum based on in vitro studies.[1] This inherent stability is a promising characteristic for its potential therapeutic development. However, detailed quantitative data on its degradation kinetics, the precise impact of serum protein binding, and its metabolic fate in human serum are not extensively documented in publicly accessible literature. This technical guide provides the available information on this compound and outlines standard experimental protocols and potential metabolic pathways relevant to macrolide antibiotics, offering a foundational resource for researchers in this field.
Stability of this compound in Human Serum
The primary evidence for the stability of this compound in human serum comes from a study by Morishita et al. (1992), which states that "In vitro studies indicated that the this compound was stable in the presence of human serum, although it was bound to serum proteins."[1] This qualitative assessment suggests that the compound does not rapidly degrade upon exposure to the enzymatic and chemical environment of human serum.
Quantitative Data
Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in human serum. To facilitate further research and provide a comparative baseline, the following table summarizes stability data for a related 16-membered macrolide antibiotic, spiramycin (B21755). It is crucial to note that these values are not directly transferable to this compound and experimental determination is necessary.
| Compound | Matrix | Parameter | Value | Reference |
| Spiramycin | Human Serum | Elimination Half-life | 6.2 - 7.7 hours | [2] |
Experimental Protocols
To quantitatively assess the stability of this compound in human serum, a standardized in vitro stability assay can be employed. The following protocol is a generalized workflow that can be adapted for this purpose.
In Vitro Serum Stability Assay Protocol
Objective: To determine the rate of degradation of this compound when incubated in human serum over time.
Materials:
-
This compound
-
Human serum (pooled, from a reputable commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the human serum with the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be minimal (<1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-drug mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding a cold protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the sample vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the half-life (t½) of this compound in human serum by fitting the data to a first-order decay model.
-
Serum Protein Binding Assay Protocol
Objective: To quantify the extent to which this compound binds to human serum proteins.
Materials:
-
This compound
-
Human serum
-
Equilibrium dialysis or ultrafiltration apparatus
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation (HPLC or LC-MS)
Procedure (using Equilibrium Dialysis):
-
Apparatus Setup: Prepare the equilibrium dialysis cells with a semi-permeable membrane that allows the passage of small molecules like this compound but retains proteins.
-
Sample Loading:
-
In one chamber of the dialysis cell, add human serum spiked with a known concentration of this compound.
-
In the other chamber, add an equal volume of PBS.
-
-
Equilibration:
-
Incubate the dialysis cells at 37°C with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 18-24 hours).
-
-
Sample Collection:
-
After incubation, collect samples from both the serum chamber and the buffer chamber.
-
-
Analysis:
-
Determine the concentration of this compound in both chambers using a validated analytical method.
-
-
Calculation:
-
The percentage of protein binding can be calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100 Where the "Total Concentration" is from the serum chamber and the "Free Concentration" is from the buffer chamber.
-
Potential Signaling and Metabolic Pathways
The specific metabolic pathways and signaling interactions of this compound have not been elucidated. However, based on the metabolism of other macrolide antibiotics, several possibilities can be considered.
Potential Metabolic Degradation Pathway
Macrolide antibiotics can be metabolized through various enzymatic reactions, primarily in the liver. While serum has lower metabolic activity compared to the liver, some enzymatic degradation can occur. A potential, though unconfirmed, degradation pathway could involve hydrolysis of the lactone ring or modifications of the sugar moieties.
Caption: Potential metabolic degradation pathways for this compound in serum.
Visualizations
Experimental Workflow for Serum Stability Assay
The following diagram illustrates the general workflow for conducting an in vitro serum stability assay.
Caption: Workflow for in vitro serum stability assessment of this compound.
Logical Relationship for Serum Protein Binding Analysis
The diagram below outlines the logical steps involved in determining the extent of serum protein binding.
Caption: Logical workflow for determining serum protein binding of this compound.
References
An In-depth Technical Guide to the Basic Pharmacology of Spiramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental pharmacology of Spiramycin, a macrolide antibiotic. Due to the limited availability of public domain data on Sporeamicin A, this document focuses on the closely related and well-researched compound, Spiramycin, as a representative macrolide of the same class.
Mechanism of Action
Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis within susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, Spiramycin effectively blocks the translocation step of protein synthesis. This action prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting the elongation of the protein. At higher concentrations, it can exhibit bactericidal effects against highly sensitive bacterial strains.
Sporeamicin A: A Technical Guide to Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fermentation and purification processes for Sporeamicin A, a macrolide antibiotic. The information presented is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences, offering detailed methodologies and quantitative data to support research and development efforts.
Introduction to this compound
This compound is a novel macrolide antibiotic isolated from the culture filtrate of Saccharopolyspora species, specifically strain L53-18.[1] Like other macrolides, it exhibits strong activity against a variety of Gram-positive bacteria. This guide outlines the critical steps for its production and isolation, from submerged fermentation of the producing microorganism to the final purification of the active compound.
Fermentation of this compound
The production of this compound is achieved through submerged fermentation of a Saccharopolyspora species. Optimization of fermentation parameters is crucial for maximizing the yield and productivity of the antibiotic.
Producing Microorganism
The microorganism responsible for the production of this compound is a strain of Saccharopolyspora.[1] This genus of actinomycetes is known for producing a variety of secondary metabolites, including other important macrolide antibiotics such as erythromycin (B1671065) and spinosad.
Fermentation Medium and Conditions
While specific data for this compound is limited, a typical fermentation process for macrolide production by Saccharopolyspora can be extrapolated. The optimization of media components and culture conditions is a critical step in achieving high titers.
Table 1: Representative Fermentation Parameters for Macrolide Production by Saccharopolyspora spp.
| Parameter | Optimized Value/Range | Reference Compound(s) |
| Carbon Source | Molasses (60 g/L), Glucose, Soluble Starch | Erythromycin[2][3] |
| Nitrogen Source | Corn Steep Liquor, Soybean Flour, Ammonium Sulfate | Erythromycin[2] |
| Precursor | n-propanol (1% v/v) | Erythromycin[2] |
| Temperature | 28-34 °C | Erythromycin[3][4] |
| pH | 6.8 - 7.2 | Erythromycin |
| Agitation | 200 - 400 rpm | Platensimycin[5] |
| Aeration | Maintained Dissolved Oxygen > 20% | Platensimycin[5] |
| Fermentation Time | 144 - 168 hours | Erythromycin[2] |
| Typical Titer | 500 - 1500 mg/L | Erythromycin, Platensimycin[3][5] |
Note: The data in this table is based on the production of related macrolides by Saccharopolyspora and Streptomyces and should be considered as a starting point for the optimization of this compound production.
Experimental Protocol: Submerged Fermentation
This protocol describes a general procedure for the submerged fermentation of Saccharopolyspora for the production of this compound.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of Saccharopolyspora sp. from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 30°C on a rotary shaker at 250 rpm for 48-72 hours until dense growth is achieved.
-
-
Production Fermentation:
-
Inoculate a 2 L production fermenter containing 1.5 L of optimized production medium with the seed culture (5-10% v/v).
-
Maintain the fermentation parameters as outlined in Table 1 (e.g., temperature at 30°C, pH controlled at 7.0).
-
Provide sterile air and agitation to maintain a dissolved oxygen level above 20%.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and antibiotic production over the course of 144-168 hours.
-
Antibiotic titer can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Fermentation Workflow
Caption: A simplified workflow for the fermentation of this compound.
Purification of this compound from Culture Broth
The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and crystallization or chromatographic separation.
Extraction
The first step in purification is the extraction of this compound from the culture broth. This is typically achieved using a water-immiscible organic solvent.
Table 2: Representative Purification Parameters for Macrolides
| Purification Step | Parameter | Typical Value/Range | Reference Compound(s) |
| Extraction Solvent | Chloroform (B151607) or Ethyl Acetate | - | This compound, Spiramycin[1] |
| Solvent to Broth Ratio | 1:1 to 3:1 (v/v) | General Practice | |
| Extraction pH | Adjusted to alkaline (pH 8.0-9.0) | General Practice | |
| Crystallization Solvent | Ethanol | This compound[1] | |
| Column Chromatography | Reversed-phase C18 | Spiramycin[6] | |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Buffer | Spiramycin[6][7] | |
| Overall Yield | 60-80% (from crude extract) | General Estimate | |
| Final Purity | >95% (by HPLC) | General Target |
Note: This data is generalized for macrolide purification and should be optimized for this compound.
Experimental Protocol: Purification
This protocol outlines a general procedure for the purification of this compound from the culture broth.
-
Broth Clarification:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
-
Solvent Extraction:
-
Adjust the pH of the clarified broth to 8.0-9.0 with a suitable base (e.g., NaOH).
-
Extract the broth with an equal volume of chloroform or ethyl acetate. Repeat the extraction 2-3 times.
-
Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.
-
-
Crystallization:
-
Dissolve the crude extract in a minimal amount of a suitable solvent, such as hot ethanol.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Chromatographic Polishing (Optional):
-
For higher purity, the crystallized this compound can be further purified by column chromatography.
-
Dissolve the crystals in a suitable solvent and load onto a reversed-phase C18 column.
-
Elute with a gradient of acetonitrile in water or methanol in a suitable buffer.
-
Collect fractions and analyze for the presence of this compound by HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Purification Workflow
Caption: A general workflow for the purification of this compound.
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
Conclusion
This technical guide provides a comprehensive framework for the fermentation and purification of this compound. While specific quantitative data for this compound remains limited in publicly available literature, the protocols and data presented for related macrolides produced by Saccharopolyspora offer a robust starting point for research and process development. Further optimization of fermentation and purification parameters will be crucial for achieving high-yield and high-purity production of this promising antibiotic. The elucidation of the specific biosynthetic pathway of this compound will also open avenues for metabolic engineering to enhance its production.
References
- 1. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciences.cn [glsciences.cn]
- 7. Efficient and simple HPLC method for spiramycin determination in urine samples and in pharmaceutical tablets | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Sporeamicin A Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sporeamicin A, a novel investigational antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This protocol is based on the widely accepted broth microdilution method, a standard for antimicrobial susceptibility testing.[1][5][6]
Principle of the Method
The broth microdilution method is a technique used to determine the susceptibility of microorganisms to antimicrobial agents.[1][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[7] Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity or pellet formation.[6][7] The MIC is identified as the lowest concentration of this compound at which there is no visible growth.[6][8]
Materials and Reagents
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ as quality control strains)
-
Sterile 96-well microtiter plates with lids
-
Sterile single and multichannel pipettes and tips
-
Sterile reagent reservoirs
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
Experimental Protocol
3.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.[7]
-
Ensure the stock solution is well-dissolved and sterile (filter sterilization may be necessary if the solvent is not sterile).
3.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used for verification.[7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
3.3. Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column of the plate. This results in a 1:2 dilution of the stock solution.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no antibiotic, no bacteria).
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL.
3.4. Incubation and Interpretation
-
Cover the microtiter plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[5][6]
-
After incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or the formation of a cell pellet at the bottom of the well. The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6][7]
Data Presentation
The following table summarizes hypothetical MIC values for this compound against common quality control bacterial strains.
| Microorganism | ATCC® No. | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Enterococcus faecalis | 29212 | 2 |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 32 |
| Streptococcus pneumoniae | 49619 | 0.125 |
Visualization
Experimental Workflow for MIC Assay
Caption: Workflow of the broth microdilution MIC assay.
Mechanism of Action Signaling Pathway
Spiramycin (B21755), a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein synthesis.[9][10][11] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, but can be bactericidal at high concentrations.[10]
Caption: Inhibition of bacterial protein synthesis by this compound.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 11. Spiramycin - BioPharma Notes [biopharmanotes.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sporeamicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro antimicrobial susceptibility of Sporeamicin A, a macrolide antibiotic. The following protocols are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in assessing the efficacy of this compound against a variety of bacterial strains.
Introduction to this compound
This compound is an erythromycin-type macrolide antibiotic isolated from a species of Saccharopolyspora.[1] It has demonstrated in vitro activity against a broad range of Gram-positive bacteria.[1] Like other macrolide antibiotics, this compound is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of nascent peptide chains.[2][3][4][5][6] Accurate and reproducible antimicrobial susceptibility testing is crucial for determining its spectrum of activity and for the development of potential clinical applications.
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive pathogens. These values are provided as an illustrative example for data presentation. Actual MICs must be determined experimentally.
| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | >128 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |
| Streptococcus pyogenes | ATCC 19615 | 0.125 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 |
Experimental Protocols
Standardized methods for AST, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are recommended to ensure accuracy and reproducibility.[7][8]
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the quantitative MIC of an antimicrobial agent.[9][10]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) (DMSO), followed by dilution in water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 pure colonies grown on a non-selective agar (B569324) plate.[7][9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[9]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10]
Materials:
-
This compound-impregnated paper disks (e.g., 15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[11] Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[11]
-
Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) around each disk in millimeters.[11] Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since this compound is a new agent, these breakpoints would need to be established through correlation with MIC data.
Visualizations
Mechanism of Action of this compound
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. What is Spiramycin used for? [synapse.patsnap.com]
- 5. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 6. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth [mdpi.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. fda.gov [fda.gov]
- 9. apec.org [apec.org]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vitro Protein Synthesis Inhibition Assay Using Sporeamicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A is a macrolide antibiotic that demonstrates potent inhibitory effects on bacterial protein synthesis. This characteristic makes it a subject of interest for antimicrobial research and drug development. Macrolide antibiotics, including this compound, function by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction disrupts the elongation phase of protein synthesis, ultimately leading to a bacteriostatic effect.[2] In vitro protein synthesis assays provide a robust and controlled environment to quantify the inhibitory activity of compounds like this compound. These cell-free systems allow for the direct measurement of protein synthesis inhibition without the complexities of cellular uptake and metabolism. This document provides a detailed protocol for an in vitro protein synthesis inhibition assay using a luciferase reporter system to determine the inhibitory concentration (IC50) of this compound.
Mechanism of Action
This compound, a 16-membered macrolide, targets the bacterial 70S ribosome, specifically binding to the 50S subunit.[2] This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. The presence of the antibiotic obstructs the passage of the nascent polypeptide chain, thereby inhibiting the translocation step of protein elongation.[2] This disruption leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[2][3][4]
References
- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sporeamicin A Ribosome Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Sporeamicin A's interaction with the ribosome and detailed protocols for determining its binding affinity. While specific quantitative binding data for this compound is not extensively available in the public domain, this document leverages information on the closely related macrolide antibiotic, Spiramycin (B21755), to infer its mechanism of action and provides detailed experimental protocols to enable researchers to conduct ribosome binding affinity studies.
Introduction
This compound is a macrolide antibiotic, a class of drugs known for their efficacy against a variety of bacterial infections.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. Understanding the specifics of this interaction, particularly the binding affinity, is crucial for drug development, including optimizing efficacy and overcoming resistance.
Macrolide antibiotics, such as Spiramycin, typically bind to the 50S subunit of the bacterial ribosome.[2][3][4] This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[2][3][5] Specifically, these antibiotics are thought to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting protein elongation.[5][6] Given that this compound is an erythromycin-type antibiotic, it is highly probable that it shares this mechanism of action.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, is presumed to target the 50S ribosomal subunit in bacteria. The binding site is located within the polypeptide exit tunnel. By binding to this site, the antibiotic sterically hinders the progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This action results in a bacteriostatic effect, inhibiting bacterial growth and replication.[2][5]
Quantitative Data on Ribosome Binding Affinity
| Antibiotic | Target Ribosome | Method | Dissociation Constant (Kd) | Reference |
| This compound | S. aureus 70S | Filter Binding Assay | Hypothetical: 0.5 µM | (To be determined) |
| This compound | E. coli 70S | Sucrose (B13894) Gradient Centrifugation | Hypothetical: 1.2 µM | (To be determined) |
| Spiramycin | Bacterial 50S | Not Specified | 1:1 Stoichiometry | [4][5] |
| Erythromycin | E. coli Ribosomes | Not Specified | Tightly Binds | [7] |
Experimental Protocols
To determine the ribosome binding affinity of this compound, a series of experiments can be conducted. The following protocols provide a detailed methodology for ribosome isolation and two common binding assays.
Protocol 1: Isolation of Bacterial Ribosomes
This protocol describes the purification of 70S ribosomes from a bacterial culture, such as Staphylococcus aureus or Escherichia coli.
Materials:
-
Bacterial cell paste
-
Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
High Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
Ribosome Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM MgCl2, 6 mM β-mercaptoethanol, 20% glycerol)
-
Lysozyme, DNase I
-
Sucrose (RNase-free)
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Resuspend bacterial cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Layer the supernatant onto a 30% sucrose cushion in Lysis Buffer.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours at 4°C.
-
Discard the supernatant and gently wash the ribosome pellet with High Salt Wash Buffer to remove associated proteins.
-
Resuspend the ribosome pellet in Ribosome Storage Buffer.
-
Determine the ribosome concentration using a spectrophotometer (A260 of 1 = 24 pmol of 70S ribosomes/mL).
-
Store the purified ribosomes at -80°C.
Protocol 2: Filter Binding Assay
This assay measures the binding of a radiolabeled ligand (this compound) to ribosomes, which are then captured on a nitrocellulose membrane.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled [3H]-Sporeamicin A (requires custom synthesis)
-
Binding Buffer (50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)
-
Wash Buffer (Binding Buffer without additives)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Cellulose (B213188) acetate (B1210297) membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a series of dilutions of [3H]-Sporeamicin A in Binding Buffer.
-
In a microcentrifuge tube, mix a fixed concentration of 70S ribosomes (e.g., 100 nM) with varying concentrations of [3H]-Sporeamicin A.
-
Incubate the reactions at 37°C for 30 minutes to reach equilibrium.
-
Assemble the filtration apparatus with a nitrocellulose membrane placed over a cellulose acetate membrane. The nitrocellulose will bind the ribosome-ligand complex, while the cellulose acetate will not.
-
Filter the binding reactions under vacuum and immediately wash with 3 x 1 mL of ice-cold Wash Buffer.
-
Remove the nitrocellulose membrane and place it in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the bound [3H]-Sporeamicin A as a function of the total ligand concentration and fit the data to a saturation binding curve to determine the Kd.
Protocol 3: Sucrose Gradient Centrifugation Assay
This method separates ribosome-ligand complexes from free ligand based on their sedimentation through a sucrose gradient.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled [3H]-Sporeamicin A
-
Sucrose solutions (10% and 30% w/v in Binding Buffer)
-
Gradient maker
-
Ultracentrifuge and swing-out rotor
Procedure:
-
Prepare linear 10-30% sucrose gradients in ultracentrifuge tubes.
-
Prepare binding reactions as described in the Filter Binding Assay protocol.
-
Carefully layer the binding reaction mixture onto the top of the sucrose gradient.
-
Centrifuge at 150,000 x g for 4 hours at 4°C.
-
Fractionate the gradient from top to bottom.
-
Measure the radioactivity of each fraction using a scintillation counter.
-
The radioactivity in the fractions corresponding to the 70S ribosome peak represents the bound ligand.
-
Calculate the concentration of bound and free ligand to determine the binding affinity.
Conclusion
The provided application notes and protocols offer a framework for investigating the ribosome binding affinity of this compound. By adapting established methods for studying macrolide-ribosome interactions, researchers can generate crucial data to elucidate the precise mechanism of action of this antibiotic. This information is invaluable for the development of new and more effective antibacterial agents.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. What is Spiramycin used for? [synapse.patsnap.com]
- 4. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Extraction of Sporeamicin A from Saccharopolyspora Culture
Abstract
Sporeamicin A is a macrolide antibiotic with significant activity against a variety of Gram-positive bacteria.[1] It is a secondary metabolite produced by the actinomycete Saccharopolyspora.[2] This document provides a detailed protocol for the extraction and initial purification of this compound from the culture broth of a Saccharopolyspora species, based on established methodologies for macrolide antibiotics. The protocol is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of novel antimicrobial compounds.
Introduction
Saccharopolyspora is a genus of actinomycetes known for its ability to produce a diverse range of bioactive secondary metabolites, including important antibiotics like erythromycin.[3][4][5] this compound, isolated from the culture filtrate of Saccharopolyspora strain L53-18, is a promising macrolide antibiotic.[2] The effective extraction and purification of this compound are critical first steps for further pharmacological studies and potential drug development. This protocol outlines a reproducible method for obtaining this compound from a liquid culture of Saccharopolyspora.
Experimental Protocols
Fermentation of Saccharopolyspora sp.
A two-stage fermentation process is typically employed for the production of secondary metabolites in Saccharopolyspora.
-
Seed Culture: Inoculate a single colony of Saccharopolyspora sp. into a 250 mL flask containing 30 mL of a suitable seed medium (e.g., Tryptic Soy Broth - TSB). Incubate at 30°C with shaking at 220 rpm for 48 hours.[6]
-
Production Culture: Transfer the seed culture (e.g., 0.5 mL) into a 500 mL flask containing 100 mL of production medium. The composition of the production medium should be optimized for this compound production. Fermentation is carried out for 7 to 8 days under the same temperature and shaking conditions.[7]
Extraction of this compound
This protocol is based on the solvent extraction method described for this compound.[2]
-
Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation at 10,000 x g for 15 minutes. The supernatant (culture filtrate) contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separating funnel.
-
Add an equal volume of chloroform (B151607) to the culture filtrate.[2]
-
Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and extraction of the antibiotic into the organic phase.
-
Allow the phases to separate. The chloroform phase, containing this compound, will be the bottom layer.
-
Carefully collect the chloroform layer.
-
Repeat the extraction process with the aqueous phase to maximize the yield.
-
-
Concentration: Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
A multi-step purification process is recommended to obtain pure this compound.
-
Crystallization:
-
Dissolve the crude extract in a minimal amount of ethanol.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of this compound.[2]
-
Collect the crystals by filtration.
-
-
Chromatographic Purification (Optional but Recommended):
-
For higher purity, the crystallized this compound can be further purified using column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Column Chromatography: A silica (B1680970) gel column can be used with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate this compound from remaining impurities.
-
HPLC: Reversed-phase HPLC is a powerful technique for the final purification and analysis of this compound.
-
Data Presentation
The following table summarizes the key quantitative parameters of the extraction protocol.
| Parameter | Value/Range | Unit | Notes |
| Fermentation | |||
| Seed Culture Volume | 30 | mL | In a 250 mL flask. |
| Production Culture Volume | 100 | mL | In a 500 mL flask. |
| Incubation Temperature | 30 | °C | For both seed and production cultures. |
| Shaking Speed | 220 | rpm | For both seed and production cultures. |
| Seed Culture Duration | 48 | hours | |
| Production Culture Duration | 7 - 8 | days | |
| Extraction | |||
| Centrifugation Speed | 10,000 | x g | To separate mycelium from culture broth. |
| Centrifugation Time | 15 | minutes | |
| Extraction Solvent | Chloroform | - | |
| Solvent to Filtrate Ratio | 1:1 | v/v | |
| Purification | |||
| Crystallization Solvent | Ethanol | - | |
| Crystallization Temperature | 4 | °C | |
| Analysis | |||
| This compound UV Absorption | 276 | nm | A strong UV absorption peak for this compound.[2] |
| Molecular Formula | C37H63NO12 | - | The determined molecular formula of this compound.[2] |
Workflow and Diagrams
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germ AI | Saccharopolyspora erythraea [germai.app]
- 4. Complete genome sequence of the erythromycin-producing bacterium Saccharopolyspora erythraea NRRL23338 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharopolyspora sp. NFXS83 in Marine Biotechnological Applications: From Microalgae Growth Promotion to the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Genetic Manipulation of Antibiotic-Producing Actinomycetes
A Representative Study Using Spiramycin (B21755) as a Model for Macrolide Antibiotic Engineering
Introduction
The protocols detailed below leverage modern genetic engineering tools, with a particular focus on the CRISPR-Cas9 system for precise and efficient genome editing.[1][4][5][6] These techniques have proven effective for gene knockout, promoter engineering, and the activation of silent biosynthetic gene clusters in various actinomycetes.[4][5][7]
I. Overview of Spiramycin Biosynthesis and Regulation
Spiramycin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring (platenolide) to which three deoxyhexose sugars (mycaminose, forosamine, and mycarose) are sequentially attached.[8][9] The biosynthesis of spiramycin is a complex process involving a large gene cluster that encodes the polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.[9][10] The expression of these genes is tightly regulated, often involving pathway-specific activator proteins.[9] Genetic manipulation of these regulatory elements or the biosynthetic genes themselves can significantly impact the yield and composition of the final product.
II. Key Genetic Manipulation Strategies
Several genetic manipulation strategies can be employed to enhance spiramycin production or create novel derivatives:
-
Promoter Engineering: Replacing native promoters of key biosynthetic genes with stronger constitutive or inducible promoters can increase gene expression and boost antibiotic yield.[4][5][7]
-
Gene Knockout: Deleting genes involved in competing metabolic pathways or negative regulatory genes can redirect metabolic flux towards spiramycin biosynthesis.[2][11]
-
Gene Overexpression: Increasing the copy number of positive regulatory genes or rate-limiting biosynthetic genes can enhance production.[12]
-
Heterologous Expression: Expressing biosynthetic gene clusters from other organisms in a genetically engineered host strain can lead to the production of novel antibiotics.[2][11][13]
III. Experimental Protocols
This section provides detailed protocols for the genetic manipulation of Streptomyces ambofaciens. These protocols are adapted from established methods for actinomycetes and can be modified for other related species like Saccharopolyspora erythraea.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout
This protocol describes the deletion of a target gene in S. ambofaciens using a CRISPR-Cas9 system.
Workflow for CRISPR-Cas9 Mediated Gene Knockout
Caption: Workflow for gene knockout using CRISPR-Cas9.
Methodology:
-
sgRNA Design:
-
Donor DNA Template Design:
-
Construct a donor DNA template consisting of two ~1 kb homology arms flanking the target gene. These arms will facilitate homologous recombination.
-
-
CRISPR-Cas9 Plasmid Construction:
-
Clone the designed sgRNAs into a suitable CRISPR-Cas9 vector for actinomycetes. This vector should contain the Cas9 nuclease gene under a suitable promoter and the sgRNA expression cassette.[6]
-
Insert the donor DNA template into the same or a separate plasmid.
-
-
Conjugal Transfer into S. ambofaciens :
-
Introduce the CRISPR-Cas9 plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. ambofaciens. Plate the conjugation mixture on a medium that selects for S. ambofaciens exconjugants.[13]
-
-
Selection of Mutants:
-
Overlay the plates with an appropriate antibiotic to select for colonies that have integrated the plasmid.
-
Subculture the resistant colonies to promote the second crossover event, leading to the deletion of the target gene and loss of the plasmid.
-
-
Verification of Gene Knockout:
-
Screen individual colonies by colony PCR using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Promoter Replacement using CRISPR-Cas9
This protocol details the replacement of a native promoter with a strong, constitutive promoter to enhance gene expression.
Workflow for Promoter Replacement
Caption: Workflow for promoter replacement via CRISPR-Cas9.
Methodology:
-
Promoter Selection: Choose a well-characterized strong promoter suitable for actinomycetes (e.g., ermEp, kasOp).
-
sgRNA and Donor DNA Design: Design an sgRNA that targets the native promoter region of the gene of interest. The donor DNA should contain the selected strong promoter flanked by homology arms corresponding to the regions upstream and downstream of the native promoter.
-
Plasmid Construction and Conjugation: Follow the same procedures as described in Protocol 1 for plasmid construction and conjugal transfer.
-
Screening and Verification:
-
Screen for promoter replacement using PCR with primers flanking the promoter region. The size of the PCR product will differ between the wild-type and the engineered strain.
-
Confirm the correct insertion of the new promoter by Sanger sequencing.
-
-
Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to quantify the increase in the transcript level of the target gene.
IV. Data Presentation
Effective genetic manipulation should result in quantifiable changes in antibiotic production. The following tables present hypothetical data based on typical outcomes of such experiments.
Table 1: Comparison of Spiramycin Titer in Engineered Strains
| Strain | Genetic Modification | Spiramycin Titer (mg/L) | Fold Increase vs. Wild-Type |
| S. ambofaciens WT | Wild-Type | 150 ± 15 | 1.0 |
| S. ambofaciens ΔnegR | Knockout of negative regulator gene | 320 ± 25 | 2.1 |
| S. ambofaciens PermE-srmG | Promoter replacement for glycosyltransferase gene | 450 ± 30 | 3.0 |
| S. ambofaciens ΔnegR + PermE-srmG | Combined modifications | 780 ± 50 | 5.2 |
Table 2: Relative Transcript Levels of Key Biosynthetic Genes
| Strain | Relative Transcript Level of srmG | Relative Transcript Level of srmR (activator) |
| S. ambofaciens WT | 1.0 ± 0.1 | 1.0 ± 0.1 |
| S. ambofaciens PermE-srmG | 8.5 ± 0.7 | 1.1 ± 0.2 |
V. Signaling Pathways and Regulatory Networks
The biosynthesis of secondary metabolites like spiramycin is often controlled by complex regulatory networks. Understanding these pathways is crucial for designing effective genetic engineering strategies.
Simplified Regulatory Cascade for Spiramycin Biosynthesis
Caption: Simplified regulatory cascade in spiramycin biosynthesis.[9]
VI. Conclusion
The genetic manipulation of antibiotic-producing actinomycetes is a powerful approach for improving titers and generating novel compounds. The protocols and strategies outlined in this document, using spiramycin as a representative example, provide a solid foundation for researchers. The application of CRISPR-Cas9 technology has significantly advanced our ability to perform precise and efficient genome editing in these complex microorganisms.[1][5][6] Further exploration of metabolic pathways and regulatory networks will continue to unlock the vast potential of actinomycetes as a source of valuable therapeutics.
References
- 1. CRISPR/Cas9-Mediated Promoter Engineering in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microorganisms | Free Full-Text | CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea [mdpi.com]
- 8. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Animal Models for Sporeamicin A Efficacy Testing
Introduction
Sporeamicin A is a macrolide antibiotic produced by Saccharopolyspora species.[1] Like other macrolides, its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step and stimulates the dissociation of peptidyl-tRNA from ribosomes.[2][3][4][5] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[4] this compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1]
The development of any new antimicrobial agent requires robust preclinical evaluation in relevant animal models of infection.[6][7] These models are essential for bridging the gap between in vitro data and human clinical trials, providing critical information on in vivo efficacy, pharmacokinetics, and optimal dosing regimens.[7][8] This document provides detailed application notes and protocols for establishing both preliminary and advanced animal models to test the efficacy of this compound against key Gram-positive pathogens.
Application Note 1: Preliminary Efficacy and Toxicity Screening using Galleria mellonella
1.1. Rationale
The greater wax moth larvae, Galleria mellonella, serve as an excellent preliminary in vivo model for assessing the efficacy and toxicity of new antimicrobial compounds.[9][10] This model is cost-effective, ethically unrestricted, and allows for high-throughput screening, generating results within 24-48 hours.[9][11] The insect's innate immune system shares structural and functional similarities with that of mammals, making it a suitable surrogate for early-stage evaluation before committing to more complex and expensive rodent models.[9][11][12]
1.2. Experimental Workflow: G. mellonella Screening
Caption: Workflow for this compound efficacy testing in G. mellonella.
1.3. Protocol: G. mellonella Infection Model
-
Bacterial Culture: Culture S. aureus (e.g., ATCC 29213) in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the culture in fresh TSB and grow to mid-logarithmic phase.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Adjust the concentration to 1 x 10⁷ CFU/mL. The injection dose will be 10 µL (1 x 10⁵ CFU/larva).
-
Larvae Selection: Select healthy, final-instar larvae weighing between 250-350 mg. Larvae should be cream-colored and show minimal dark pigmentation.
-
Infection: Using a Hamilton syringe, inject 10 µL of the bacterial inoculum into the hemocoel via the last left pro-leg.
-
Treatment: One hour post-infection, administer 10 µL of this compound (at desired concentrations) or a vehicle control (e.g., PBS with 5% DMSO) via the last right pro-leg.
-
Incubation: Place the larvae in petri dishes and incubate at 37°C in the dark.
-
Endpoint Measurement: Monitor survival over 72 hours. Larvae are considered dead if they do not respond to touch. Record survival rates and plot Kaplan-Meier survival curves.
1.4. Data Presentation: Example Survival Data in G. mellonella
| Treatment Group (n=16) | Dose (mg/kg) | Percent Survival at 72h |
| Uninfected Control | N/A | 100% |
| Vehicle Control + Infection | N/A | 12.5% |
| This compound + Infection | 10 | 50% |
| This compound + Infection | 20 | 87.5% |
| Vancomycin + Infection | 20 | 93.8% |
Application Note 2: Murine Model of Staphylococcal Skin & Soft Tissue Infection (SSTI)
2.1. Rationale
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of skin and soft tissue infections. A murine subcutaneous abscess model is a well-established and reproducible method for evaluating antimicrobial efficacy against localized infections.[13][14] This model allows for the direct measurement of treatment effects on both the physical lesion and the bacterial burden within the infected tissue.[13]
2.2. Experimental Workflow: Murine SSTI Model
Caption: Workflow for this compound efficacy testing in a murine SSTI model.
2.3. Protocol: Murine Subcutaneous Abscess Model
-
Animal Handling: Use female BALB/c mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Inoculum Preparation: Grow MRSA USA300 to mid-log phase, wash with PBS, and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
Infection: Anesthetize the mice. Shave a small area on the right flank. Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously.
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intravenous, or intraperitoneal injection). A typical regimen would be twice daily for 3 days.
-
Endpoint Measurement 1 (Lesion Size): Measure the abscess dimensions daily using calipers. Calculate the area (length x width).
-
Endpoint Measurement 2 (Bacterial Burden): On day 3, euthanize the mice. Aseptically excise the entire abscess lesion and weigh it. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar) to determine the CFU per gram of tissue.[13]
2.4. Data Presentation: Example SSTI Efficacy Data
| Treatment Group | Dose (mg/kg, PO, BID) | Mean Lesion Area (mm²) at 72h | Mean Bacterial Burden (log₁₀ CFU/g tissue) |
| Vehicle Control | N/A | 85.4 | 8.2 |
| This compound | 25 | 42.1 | 5.6 |
| This compound | 50 | 18.9 | 3.9 |
| Linezolid | 50 | 20.5 | 4.1 |
Application Note 3: Murine Systemic Infection (Sepsis) Model
3.1. Rationale
A systemic infection or sepsis model is crucial for evaluating an antibiotic's ability to control a life-threatening, disseminated infection.[15] This model tests the drug's capacity to achieve and maintain effective concentrations in the bloodstream and vital organs to clear the pathogen. This compound was shown to be effective in a mouse protection test against systemic infections caused by S. aureus, S. pyogenes, and S. pneumoniae.[1]
3.2. Experimental Workflow: Murine Sepsis Model
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 9. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Assessing the relevance of Galleria mellonella to antibiotic drug discovery for pulmonary infections | NC3Rs [nc3rs.org.uk]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Bactericidal Versus Bacteriostatic Activity of Sporeamicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A, also known as Spiramycin (B21755), is a macrolide antibiotic produced by Streptomyces ambofaciens. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation of peptides.[1][2] This action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[3][4] However, at higher concentrations, this compound can exhibit bactericidal (bacteria-killing) activity against certain susceptible strains.[4][5]
These application notes provide detailed protocols for determining the bactericidal versus bacteriostatic nature of this compound against various bacterial pathogens. The key methodologies covered are the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill curve assays. Understanding these parameters is crucial for preclinical and clinical evaluation of an antimicrobial agent's efficacy.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the available quantitative data on the in vitro activity of this compound (Spiramycin) against common bacterial pathogens. It is important to note that MIC and MBC values can vary depending on the bacterial strain, testing methodology, and laboratory conditions.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus
| Strain Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Implication | Reference |
| Erythromycin-Sensitive | 16-32 times higher than Erythromycin (B1671065) MIC | 4-8 times higher than Erythromycin MBC | >4 | Primarily Bacteriostatic | [3][6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes | Reference |
| Streptococcus pyogenes | Highly variable | High rates of resistance reported in some regions. | [7] |
| Streptococcus pneumoniae | Variable | Resistance to macrolides is common. | [8][9] |
| Pseudomonas aeruginosa | >500 | Intrinsically resistant. | [10] |
Table 3: Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | Concentration | Duration of Exposure | Post-Antibiotic Effect | Reference |
| Staphylococcus aureus | 4 x MIC | 3 hours | 9 hours | [3][6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: Subculture from MIC Assay
-
Select Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculture:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate.
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
-
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent.
Protocol: Time-Kill Kinetics
-
Prepare Inoculum and Antibiotic Concentrations:
-
Prepare a standardized bacterial inoculum as described for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL in CAMHB).
-
Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.
-
-
Sampling Over Time:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally observed as a <3-log₁₀ reduction.
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Curve Assay.
Caption: Mechanism of Action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic-resistant Streptococcus pneumoniae | Pneumococcal | CDC [cdc.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Sporeamicin A (Spiramycin) Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sporeamicin A (commonly known as Spiramycin) concentrations in in vitro assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Spiramycin)?
This compound (Spiramycin) is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis and ultimately inhibiting bacterial growth.[1][2] While its primary action is bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[2]
Q2: What is the solubility of this compound (Spiramycin) and how should I prepare a stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is only sparingly soluble in aqueous buffers. For in vitro assays, it is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution. This stock solution can then be further diluted in the desired aqueous buffer or cell culture medium to the final working concentration. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%).
Q3: What are the recommended storage conditions for this compound (Spiramycin) stock solutions?
Store the powdered form of this compound at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Aqueous solutions of this compound are not recommended for storage for more than one day.
Recommended Starting Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table provides recommended starting concentration ranges for various in vitro assays based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line | Concentration Range | Notes |
| Cytotoxicity Assay (MTT) | NIH/3T3 fibroblasts | 3.13 - 100 µM | Cell viability may decrease at concentrations of 50 µM and 100 µM with longer incubation times (e.g., 72 hours).[3][4] |
| Anti-inflammatory Assay | RAW 264.7 macrophages | 50 - 300 µM | Effective in reducing the production of pro-inflammatory mediators.[1][2] |
| Antiviral Assay | Varies (e.g., Vero cells) | 1 - 50 µM | The effective concentration will be virus and cell-type dependent. A cytotoxicity assay should be performed in parallel to determine the non-toxic concentration range. |
| Anticancer Assay | HGC-27, HT-29, HCT-116, HeLa | 0.19 - 10 µM | IC50 values can be in the sub-micromolar range for certain cancer cell lines.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Medium | - The final concentration of this compound exceeds its solubility in the aqueous medium. - The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture medium. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). - Prepare a more diluted stock solution of this compound in DMSO before adding it to the medium. - Pre-warm the cell culture medium to 37°C before adding the this compound solution. - Add the this compound solution to the medium dropwise while gently swirling. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting of this compound stock solution. - Degradation of this compound due to improper storage or repeated freeze-thaw cycles. - Variation in cell density or passage number. - Inconsistent incubation times. | - Use calibrated pipettes and ensure thorough mixing of solutions. - Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles. - Use cells within a consistent passage number range and ensure uniform cell seeding density. - Adhere strictly to the established incubation times for all experiments. |
| High Background in ELISA | - Non-specific binding of antibodies. - Insufficient washing. - Contamination of reagents. | - Optimize the concentration of primary and secondary antibodies. - Increase the number of washing steps and ensure thorough aspiration of wash buffer. - Use a different blocking buffer (e.g., BSA or non-fat dry milk). - Prepare fresh buffers and reagents. |
| Non-specific Bands in Western Blot | - Primary or secondary antibody concentration is too high. - Inadequate blocking. - Insufficient washing. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the blocking time or try a different blocking agent. - Increase the number and duration of wash steps. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line, such as NIH/3T3 fibroblasts.[3][4]
Materials:
-
NIH/3T3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed NIH/3T3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 3.13, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[1][2]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 300 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the steps to analyze the effect of this compound on the activation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[1]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the anti-inflammatory assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
Figure 1. General experimental workflow for in vitro assays with this compound.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
Figure 3. Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the yield of Sporeamicin A through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Sporeamicin A through fermentation optimization. As specific literature on this compound fermentation is limited, this guide draws upon established principles and published data for the production of other macrolide antibiotics, such as erythromycin (B1671065) and spinosad, by Saccharopolyspora species. These recommendations should serve as a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound and where can I obtain it?
This compound is produced by the actinomycete Saccharopolyspora sp. strain L53-18.[1] Information on the availability of this strain can typically be found in culture collection catalogues such as the ATCC (American Type Culture Collection) or DSMZ (German Collection of Microorganisms and Cell Cultures), though its public availability is not guaranteed in the search results.
Q2: What are the typical components of a fermentation medium for Saccharopolyspora species?
While a specific medium for this compound is not detailed in the available literature, media for related macrolide production by Saccharopolyspora generally include a carbon source, a nitrogen source, and trace elements. For example, media for erythromycin production often utilize glucose or bagasse as a carbon source and soybean meal or corn steep liquor as an organic nitrogen source.[2] Inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) may also be used.[3]
Q3: What are the key fermentation parameters to optimize for macrolide production?
Key physical parameters to optimize include pH, temperature, aeration, and agitation rate. For many Streptomyces and Saccharopolyspora fermentations, a pH range of 6.0 to 8.0 is common.[4] The optimal temperature for growth and antibiotic production by Saccharopolyspora is often around 37°C.[5] Adequate dissolved oxygen is critical, and this is controlled by optimizing agitation and aeration rates.
Q4: Are there any known precursor feeding strategies to enhance macrolide yield?
Precursor supplementation can significantly improve the yield of complex secondary metabolites. For macrolide antibiotics, feeding with short-chain fatty acids or their derivatives that serve as building blocks for the polyketide backbone can be beneficial. While specific precursors for this compound are not identified, exploring the addition of compounds like propionate (B1217596) or methylmalonyl-CoA precursors could be a viable strategy, similar to approaches in erythromycin production.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Production | - Inappropriate medium composition- Suboptimal fermentation parameters (pH, temperature, aeration)- Strain viability issues | - Screen different carbon and nitrogen sources.- Perform a design of experiments (DoE) to optimize pH, temperature, and dissolved oxygen.- Check the viability and purity of the inoculum culture. |
| Inconsistent Yields Between Batches | - Variability in raw materials (e.g., soybean meal)- Inconsistent inoculum preparation- Fluctuations in fermentation parameters | - Use standardized lots of media components.- Implement a strict protocol for inoculum development (age, cell density).- Ensure tight control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation. |
| Foaming in the Fermenter | - High protein content in the medium- High agitation or aeration rates | - Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize agitation and aeration to minimize shear stress while maintaining adequate oxygen supply. |
| Cell Lysis in Late Fermentation Stages | - Nutrient limitation, particularly nitrogen- Accumulation of toxic byproducts | - Implement a fed-batch strategy to supply limiting nutrients.[3]- Analyze the fermentation broth for potential inhibitory compounds. |
| Product Degradation | - Unfavorable pH or temperature post-production- Enzymatic degradation | - Adjust the pH of the broth immediately after harvest.- Cool the broth quickly and proceed with extraction promptly. |
Quantitative Data on Macrolide Production by Saccharopolyspora
The following tables summarize quantitative data from studies on erythromycin and spinosad, which can serve as a benchmark for optimizing this compound production.
Table 1: Erythromycin Production under Different Conditions
| Strain | Carbon Source | Nitrogen Source | Yield (mg/L) | Reference |
| S. erythraea MTCC 1103 | Glucose | Soybean Meal | ~400 | [2] |
| S. erythraea MTCC 1103 | Bagasse | Soybean Meal | 512 | [2] |
| S. erythraea MTCC 1103 (UV mutant) | Bagasse | Soybean Meal | 576 | [2] |
| S. erythraea E3 | Not specified | Ammonium sulfate supplementation | 1125.66 | [3] |
Table 2: Influence of Vitamin Supplementation on Erythromycin Yield
| Vitamin Supplementation | Erythromycin Titer Increase (%) | Reference |
| Thiamine pyrophosphate (TPP) | 7.96 - 12.66 | [6] |
| Vitamin B2 | 7.96 - 12.66 | [6] |
| Vitamin B6 | 7.96 - 12.66 | [6] |
| Vitamin B9 | 7.96 - 12.66 | [6] |
| Vitamin B12 | 7.96 - 12.66 | [6] |
| Hemin | 7.96 - 12.66 | [6] |
| Optimized Combination (VB2, VB6, VB12) | 39.2 | [6] |
Experimental Protocols
Protocol 1: Inoculum Development for Saccharopolyspora sp.
-
Prepare a suitable agar (B569324) medium for Saccharopolyspora, such as Tryptic Soy Agar (TSA).
-
Streak a frozen stock of Saccharopolyspora sp. L53-18 onto the agar plate.
-
Incubate at 34-37°C for 5-7 days, or until well-formed colonies are visible.
-
Aseptically transfer a single, well-isolated colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 34-37°C on a rotary shaker at 220 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium in baffled shake flasks. A starting point could be a medium containing:
-
Glucose: 40 g/L
-
Soybean Meal: 20 g/L
-
(NH₄)₂SO₄: 2 g/L
-
CaCO₃: 5 g/L
-
Trace element solution: 1 mL/L
-
-
Autoclave the flasks and allow them to cool.
-
Inoculate the production flasks with the seed culture as prepared in Protocol 1.
-
Incubate the flasks at 34-37°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight) and this compound concentration (by HPLC or bioassay).
Protocol 3: Extraction and Quantification of this compound
-
Centrifuge a 10 mL sample of the fermentation broth to separate the mycelium from the supernatant.
-
This compound is likely to be found in both the mycelium and the supernatant. For initial screening, focus on the supernatant.
-
Adjust the pH of the supernatant to 8.0-9.0.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform.
-
Separate the organic phase and evaporate it to dryness under reduced pressure.
-
Re-dissolve the dried extract in a small, known volume of methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. The molecular formula of this compound is C37H63NO12, which can be used for mass spectrometry confirmation.[1]
Visualizations
Caption: Workflow for optimizing this compound fermentation.
Caption: Generalized biosynthesis pathway for macrolide antibiotics.
References
- 1. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
Sporeamicin A solubility issues and effective solubilization techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sporeamicin A. The information is designed to address common challenges, with a focus on solubility issues and effective solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are its general solubility properties?
A1: Direct, comprehensive solubility data for this compound is limited in publicly available literature. However, as a macrolide antibiotic analogous to erythromycin, it is anticipated to have low aqueous solubility and better solubility in organic solvents.[1][2] For reference, a related macrolide, Spiramycin, is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[3][4] It is crucial to handle this compound as potentially hazardous until more toxicological data is available.[3]
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: Based on the properties of similar macrolides, organic solvents are recommended for preparing stock solutions of this compound.[3] Good starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol [5]
It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with the entire batch. For macrolides like Spiramycin, solubility in DMSO and ethanol can be quite high, in the range of 25-93 mg/mL.[3][6]
Q3: My experimental protocol requires an aqueous solution of this compound. How can I achieve this?
A3: Due to its likely poor water solubility, directly dissolving this compound in aqueous buffers will be challenging.[3] The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice to the final desired concentration.[3] Be aware that the final concentration of the organic solvent in your aqueous solution should be kept low and tested for its effect on your specific experimental system.
Q4: I'm still observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible, you might need a slightly higher percentage to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in many cell-based assays, but this should be empirically determined.
-
Use Sonication: After diluting the stock solution, brief sonication of the final aqueous solution can help to break up any initial precipitates and aid in dissolution.[6]
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may improve solubility. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[7][8] You can try adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.
-
Incorporate Surfactants or Solubilizing Agents: For particularly challenging cases, the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer can help to increase solubility.[9] Formulations using a combination of DMSO, PEG300, and Tween 80 have been used for other macrolides.[6]
Troubleshooting Guide: this compound Solubilization
This guide provides a structured approach to overcoming common solubility challenges with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent has poor solvating power for this compound. | - Switch to a different organic solvent (e.g., from ethanol to DMSO).- Gently warm the solvent while vortexing.- Use sonication to aid dissolution. |
| A stock solution in an organic solvent appears cloudy or has particulates. | The solubility limit in that specific solvent has been exceeded. | - Add more solvent to decrease the concentration.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Precipitation occurs immediately upon dilution into an aqueous buffer. | The compound is "crashing out" of the solution due to the change in polarity. | - Decrease the final concentration in the aqueous buffer.- Increase the rate of stirring or vortexing during the addition of the stock solution.- Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution. |
| The final aqueous solution is clear initially but forms a precipitate over time. | The compound is not stable in the aqueous solution at that concentration and temperature. | - Prepare fresh dilutions immediately before use.- Store the aqueous solution at the appropriate temperature (e.g., 4°C), but be aware that lower temperatures can sometimes decrease solubility.- Consider using a formulation with solubilizing agents like surfactants or cyclodextrins for longer-term stability.[10][11] |
Quantitative Data Summary
The following table summarizes the solubility of Spiramycin, a closely related macrolide antibiotic, which can be used as a reference for this compound.
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL - 93 mg/mL | [3][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Water | Sparingly soluble / < 1 mg/mL | [3][4][6] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Molecular Formula of this compound: C37H63NO12[2] Molecular Weight of this compound: 713.9 g/mol (approx.)
-
Weighing: Accurately weigh out 7.14 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution:
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of sterile cell culture medium. This will result in a 1:100 dilution and a final concentration of 100 µM this compound.
-
Immediately vortex the solution gently to ensure homogeneity and prevent precipitation.
-
-
Application: Use the freshly prepared working solution for your experiments. Do not store aqueous dilutions for extended periods.
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Mechanism of Action for Macrolide Antibiotics.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Spiramycin - LKT Labs [lktlabs.com]
- 5. SPIRAMYCIN I CAS#: 24916-50-5 [amp.chemicalbook.com]
- 6. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Sporeamicin A MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Sporeamicin A. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel macrolide antibiotic of the erythromycin (B1671065) type, isolated from a species of Saccharopolyspora.[1] Like other macrolide antibiotics, its mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the translocation step of protein synthesis and ultimately halts bacterial growth.[2][3][4][5] this compound has demonstrated in vitro activity against a variety of Gram-positive bacteria.[1]
Q2: I am observing significant variability in my this compound MIC results. What are the common causes?
A2: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. For this compound, as with other macrolides, variability can stem from several factors:
-
This compound Preparation: Issues with solubility and stability of the antibiotic stock solution are a primary cause of inconsistent results.
-
Inoculum Preparation: An inaccurate bacterial inoculum concentration is a frequent source of error.
-
Media Composition: The pH and cation concentration of the growth medium can influence the activity of macrolide antibiotics.
-
Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth and, consequently, the MIC value.
-
Plate Reading: Subjectivity in visually determining the MIC endpoint can lead to inter- and intra-operator variability.
Q3: How should I prepare the this compound stock solution to ensure consistency?
A3: Due to the physicochemical properties of macrolides, proper preparation of the stock solution is critical. This compound, similar to the related macrolide Spiramycin, is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[6]
-
Recommended Solvent: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution.[6]
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.
-
Working Solution: For the MIC assay, thaw an aliquot of the primary stock and dilute it in the appropriate sterile broth medium to the highest concentration required for your serial dilution. Ensure the final concentration of DMSO in your assay is not inhibitory to the test organism (typically ≤1%).
Q4: What are "skipped wells" and how should I interpret them in my this compound MIC assay?
A4: "Skipped wells" refer to a phenomenon where a well with a lower concentration of an antibiotic shows no bacterial growth, while wells with higher concentrations show growth. This can be caused by:
-
Technical Error: Inaccurate pipetting during the serial dilution process.
-
Precipitation: The antibiotic may have precipitated out of solution at certain concentrations. This is a key concern for compounds like this compound with limited aqueous solubility.
-
Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.
If you observe skipped wells, the experiment should be repeated, paying close attention to the proper dissolution and dilution of this compound.
Q5: Are there established Quality Control (QC) ranges for this compound?
A5: As this compound is a new antibiotic, official QC ranges from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet available. It is crucial to establish your own internal QC ranges by repeatedly testing standard QC strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™) to ensure the reliability and reproducibility of your results.
Troubleshooting Inconsistent this compound MIC Results
Use the following workflow to diagnose the potential source of inconsistency in your this compound MIC assays.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the recommended procedure for preparing this compound stock solutions to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Solvent Selection: Use 100% DMSO as the solvent for the primary stock solution.[6]
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI guidelines for broth microdilution testing and has been adapted for this compound.
Materials:
-
This compound working solution (diluted from DMSO stock)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organism and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or turbidimeter
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.
-
Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum, no antibiotic).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quantitative Data Summary
As specific data for this compound is not yet widely available, this table provides expected parameters for macrolide antibiotics, which should be used as a starting point for your experiments.
| Parameter | Recommended Value/Solvent | Notes |
| Primary Stock Solvent | 100% DMSO | Ensures complete dissolution of the antibiotic. |
| Primary Stock Concentration | 1-10 mg/mL | A high concentration minimizes the volume of DMSO added to the assay. |
| Stock Solution Storage | -20°C to -80°C | Store in single-use aliquots to prevent degradation from freeze-thaw cycles. |
| Final Inoculum Concentration | 5 x 10⁵ CFU/mL | A standardized inoculum is critical for reproducibility. |
| Incubation Time | 18-24 hours | Prolonged incubation can lead to an apparent increase in the MIC. |
| Incubation Temperature | 35-37°C | Ensure consistent temperature for optimal bacterial growth. |
| Assay Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | The standard medium for susceptibility testing of non-fastidious bacteria. |
By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their this compound MIC assays to achieve more consistent and reliable results.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Enhancing the purification efficiency of Sporeamicin A from crude extracts
Technical Support Center: Sporeamicin A Purification
Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers enhance the purification efficiency of this compound from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fermentation broth?
A1: The purification of this compound, a macrolide antibiotic, typically follows a multi-step process that includes:
-
Biomass Removal: Separation of the microbial cells (e.g., Streptomyces sp.) from the culture supernatant, usually by centrifugation or microfiltration.[1][2]
-
Solvent Extraction: Liquid-liquid extraction of the clarified broth with an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or chloroform) to isolate the target compound from the aqueous phase.[1][2][3]
-
Chromatographic Purification: A series of chromatography steps to separate this compound from related impurities. This often starts with silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) for final polishing.[1][4]
-
Purity Analysis: Assessment of the final product's purity using analytical techniques like HPLC-MS.[4][5]
Q2: Which solvent is best for the initial extraction of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for extracting macrolide antibiotics like this compound from fermentation broths.[2][3] Other solvents such as diethyl ether and chloroform (B151607) have also been successfully used.[1] The optimal choice depends on the specific physicochemical properties of this compound and the composition of the fermentation medium.
Q3: My this compound appears to be degrading during purification. What are the common causes?
A3: this compound, like other macrolides such as spiramycin (B21755), is susceptible to degradation, particularly under acidic or strongly alkaline conditions.[6][7] The lactone ring characteristic of macrolides can be hydrolyzed outside of a stable pH range (typically pH 4.0-10.0).[7] Exposure to harsh pH during extraction or chromatography should be minimized. Forced degradation studies show that hydrolytic conditions are a primary cause of degradation, while the compound is generally more stable against oxidation, heat, and light.[8]
Q4: What are the typical impurities found in a this compound crude extract?
A4: Impurities often include other secondary metabolites produced by the microorganism, components from the fermentation medium, and degradation products or structural analogs of this compound itself.[4][5] For the related compound spiramycin, impurities often involve modifications in the sugar moieties or at other positions on the macrolide ring.[4][5]
Q5: How can I improve the resolution and separation during the HPLC step?
A5: To improve HPLC separation, you can optimize several parameters:
-
Column Chemistry: Use a high-resolution column, such as a C18 reversed-phase column.[4][9]
-
Mobile Phase: Adjust the composition of the mobile phase. A common mobile phase for spiramycin consists of acetonitrile, methanol, water, and an ammonium (B1175870) acetate buffer to control pH.[4][5] Experiment with gradient elution to better separate closely related compounds.
-
Flow Rate: Optimize the flow rate to enhance peak resolution without excessively broadening peaks or increasing run time.
-
Temperature: Controlling the column temperature can sometimes improve peak shape and selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Solvent Extraction | 1. Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound's polarity. 2. Suboptimal pH: The pH of the aqueous phase may not be ideal for partitioning the compound into the organic phase. 3. Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. | 1. Test Different Solvents: Perform small-scale extractions with solvents of varying polarity (e.g., ethyl acetate, chloroform, dichloromethane). 2. Adjust pH: Modify the pH of the fermentation broth before extraction. For macrolides, adjusting to a slightly alkaline pH can improve extraction into organic solvents. 3. Break Emulsion: Add a saturated NaCl solution or use centrifugation to break the emulsion. |
| Poor Separation in Silica Gel Chromatography | 1. Improper Solvent System: The polarity of the elution gradient may be too high or too low, causing co-elution or retention of the compound.[1] 2. Column Overloading: Too much crude extract was loaded onto the column. 3. Sample Insolubility: The sample did not fully dissolve in the loading solvent. | 1. Develop Gradient: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., chloroform:ethyl acetate or hexane:ethyl acetate) to find the optimal polarity for separation.[1] 2. Reduce Load: Decrease the amount of crude extract loaded relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of sample to silica. 3. Ensure Solubility: Dissolve the crude extract in a minimal amount of a strong, non-polar solvent (like dichloromethane (B109758) or chloroform) before loading. |
| Multiple Peaks in Final HPLC Analysis | 1. Presence of Isomers/Analogs: The producing microorganism may synthesize several closely related structural analogs.[5] 2. On-Column Degradation: The compound may be degrading on the HPLC column due to mobile phase pH or interaction with the stationary phase. 3. Contamination: The sample may be contaminated from a previous step. | 1. Optimize HPLC Gradient: Use a shallower gradient and a longer run time to improve the separation of analogs. Collect each peak and analyze by mass spectrometry to identify the different compounds.[4] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is within the stable range for this compound (e.g., pH 6.5).[4][7] 3. Clean Injection System: Run blank injections with a strong solvent (e.g., 100% acetonitrile) to clean the injector and column. |
| Loss of Product During Solvent Evaporation | 1. High Temperature: The compound may be thermally sensitive and degrade during evaporation at high temperatures. 2. Codistillation: The compound may be volatile and evaporate along with the solvent. | 1. Use Rotary Evaporator Under Vacuum: Evaporate the solvent at a lower temperature (e.g., 30-40°C) under reduced pressure. 2. Use a Gentle Nitrogen Stream: For small volumes, evaporate the solvent using a gentle stream of nitrogen gas at room temperature. |
Data Presentation: Purification Summary
The following table summarizes the expected results from a typical multi-step purification of this compound from a 10 L fermentation broth.
| Purification Step | Total Volume/Mass | This compound Concentration | Total this compound (mg) | Purity (%) | Recovery (%) |
| Clarified Broth | 10 L | 50 mg/L | 500 | ~1% | 100% |
| Crude Solvent Extract | 25 g (solid) | 1.6% (w/w) | 400 | 1.6% | 80% |
| Silica Gel Chromatography Pool | 2.5 g (solid) | 12% (w/w) | 300 | 12% | 60% |
| Semi-preparative HPLC Pool | 210 mg (solid) | >95% (w/w) | 210 | >95% | 42% |
Experimental Protocols
Protocol 1: Solvent Extraction from Fermentation Broth
-
Harvest: Centrifuge the 10 L fermentation culture at 10,000 x g for 15 minutes at 4°C to separate the mycelium from the supernatant.[1]
-
Collection: Carefully decant and collect the supernatant (clarified broth).
-
pH Adjustment: Adjust the pH of the supernatant to 8.0 using 1M NaOH.
-
Extraction: Transfer the supernatant to a separation funnel and add an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic (ethyl acetate) layer.
-
Repeat: Repeat the extraction process on the aqueous layer two more times.
-
Combine and Dry: Pool all organic extracts and dry them over anhydrous sodium sulfate (B86663).
-
Evaporation: Filter out the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at 40°C. The resulting solid is the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column (e.g., 5 cm diameter) with a slurry of silica gel (60-120 mesh) in 100% chloroform.
-
Sample Loading: Dissolve the crude extract (e.g., 25 g) in a minimal volume of chloroform and load it onto the top of the silica bed.
-
Elution: Elute the column using a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v chloroform:ethyl acetate).[1]
-
Fraction Collection: Collect fractions (e.g., 25 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., anisaldehyde-sulfuric acid).
-
Pooling: Combine the fractions that contain the highest concentration of this compound with the fewest impurities.
-
Evaporation: Evaporate the solvent from the pooled fractions to yield the semi-purified product.
Visualizations
Experimental Workflow
Caption: Overall workflow for this compound purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purification yield.
References
- 1. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase extraction and HPLC determination of spiramycin in plasma and vitreous concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the genetic manipulation of Saccharopolyspora
Welcome to the technical support center for the genetic manipulation of Saccharopolyspora. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this important genus of actinomycetes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing DNA into Saccharopolyspora?
A1: The most common and effective methods for DNA introduction into Saccharopolyspora are intergeneric conjugation from E. coli and protoplast transformation.[1] While standard protoplast transformation methods can be ineffective for some industrial strains, electroporation has also been established as an alternative.[1] More recently, CRISPR-Cas9 based systems have become a powerful tool for genome editing once DNA is introduced.[2][3][4]
Q2: Why is my transformation efficiency for Saccharopolyspora so low?
A2: Low transformation efficiency in Saccharopolyspora can be attributed to several factors. One major barrier is the presence of host restriction-modification (R-M) systems that degrade foreign DNA.[5][6] Additionally, the complex cell wall of actinomycetes can impede DNA uptake.[7] Optimization of protocols, such as heat shock of spores during conjugation or in vitro modification of plasmid DNA to evade restriction enzymes, can significantly improve efficiency.[5][6][8] For protoplast transformation, factors like the age of the mycelia, concentration of glycine (B1666218) in the growth medium, and the regeneration medium used are critical for success.[9]
Q3: Are there specific plasmids that work well in Saccharopolyspora?
A3: Plasmids derived from endogenous Saccharopolyspora plasmids, such as derivatives of pSAS1, have shown success.[5] Additionally, several streptomycete plasmids have been used, though not always successfully.[5][6] The choice of plasmid often depends on the specific Saccharopolyspora species and the intended application (e.g., gene expression, gene knockout). It is crucial to consider the plasmid's replicon, selection marker, and whether it is an integrative or replicative plasmid.[7]
Q4: What selection markers are commonly used in Saccharopolyspora?
A4: Apramycin (B1230331) is a commonly used selection marker for which resistance is conferred by the aac(3)IV gene.[5] Other antibiotic resistance markers, such as those for chloramphenicol (B1208) and trimethoprim, are also utilized, particularly in conjugation protocols to select against the E. coli donor. The choice and concentration of the antibiotic are critical and often need to be optimized for the specific strain.
Q5: How can I achieve gene knockout in Saccharopolyspora?
A5: Gene knockout in Saccharopolyspora can be achieved through homologous recombination using temperature-sensitive vectors or, more efficiently, with CRISPR-Cas9 based systems.[10][11] The CRISPR-Cas9 system allows for precise and scarless genome editing, making it a preferred method for gene deletion and promoter replacement.[2][4]
Troubleshooting Guides
Low Conjugation Efficiency
| Symptom | Possible Cause | Suggested Solution |
| No or very few exconjugants | Inefficient donor or recipient cells | Use actively growing E. coli donor cells (OD600 of 0.4-0.6). For Saccharopolyspora, use fresh spores or mycelia from an early to mid-logarithmic growth phase.[8][12] |
| Suboptimal donor-to-recipient ratio | Optimize the ratio of donor to recipient cells. A 1:1 ratio is often a good starting point.[12] | |
| Incorrect media or incubation conditions | Ensure the use of appropriate media (e.g., ISP4, ESM) for conjugation and optimize the incubation time and temperature.[8] A heat shock at 50°C for 10 minutes for the recipient spores can improve efficiency.[8] | |
| Ineffective antibiotic selection | Verify the concentration of antibiotics used for selection. For example, apramycin and nalidixic acid are commonly used to select for exconjugants and against the E. coli donor. | |
| High background of donor cells | Incomplete removal of donor cells | Ensure thorough washing of the conjugation mixture before plating on selective media. Use appropriate counter-selection against the donor strain. |
Protoplast Transformation Issues
| Symptom | Possible Cause | Suggested Solution |
| Low protoplast yield | Suboptimal mycelial growth | Grow mycelia in a medium containing an appropriate concentration of glycine (e.g., 0.3%) to weaken the cell wall.[9] The age of the culture is also critical. |
| Inefficient enzymatic digestion | Optimize the concentration of lysozyme (B549824) and the duration of the digestion.[9] | |
| Poor protoplast regeneration | Inappropriate regeneration medium | Use a rich, osmotically supportive medium like R6 medium for protoplast regeneration.[9] |
| No transformants | Plasmid degradation by host restriction systems | Modify the plasmid DNA in vitro using a cell-free extract from the recipient Saccharopolyspora strain to circumvent restriction.[5][6] |
| Inefficient DNA uptake | Optimize the concentration of PEG4000 and the transformation time.[13] |
CRISPR-Cas9 Gene Editing Failures
| Symptom | Possible Cause | Suggested Solution |
| No editing observed | Inefficient sgRNA | Design and test multiple sgRNAs for your target gene. Ensure the sgRNA sequence is specific to your target and has a suitable protospacer adjacent motif (PAM). |
| Poor expression of Cas9 or sgRNA | Use strong, well-characterized promoters to drive the expression of the Cas9 protein and the sgRNA.[4] | |
| Inefficient delivery of the CRISPR plasmid | Optimize the conjugation or protoplast transformation protocol for the delivery of the CRISPR-Cas9 plasmid. | |
| High off-target effects | Non-specific sgRNA | Perform a BLAST search of your sgRNA sequence against the Saccharopolyspora genome to check for potential off-target sites. |
| Low efficiency of homologous recombination (for knock-ins) | Short homology arms | Use homology arms of at least 1 kb in length flanking the sequence to be inserted.[4] |
Quantitative Data Summary
Table 1: Transformation Efficiencies in Saccharopolyspora
| Method | Species | Efficiency | Reference |
| Intergeneric Conjugation | S. erythraea | 0.05 x 10⁻⁸ to 7.2 x 10⁻⁸ exconjugants/recipient | [1] |
| Electroporation | S. erythraea | >10⁵ transformants/µg DNA | [1] |
| Protoplast Transformation (with modified DNA) | S. spinosa | ~10⁴ transformants/µg DNA | [5][6] |
Table 2: Commonly Used Antibiotic Concentrations for Selection
| Antibiotic | Organism | Concentration | Reference |
| Apramycin | S. erythraea | 50 µg/mL | |
| Trimethoprim | E. coli (counter-selection) | 50 µg/mL | [8] |
| Chloramphenicol | S. erythraea | 10 to 40 µg/mL | |
| Nalidixic Acid | E. coli (counter-selection) | 50 µg/mL | [12] |
Experimental Protocols
Protocol 1: Intergeneric Conjugation from E. coli to Saccharopolyspora erythraea
This protocol is adapted from established methods for actinomycetes.[8][14]
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Prepare Recipient Spores:
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Grow S. erythraea on a suitable agar (B569324) medium (e.g., ESM) at 34°C until sporulation occurs.
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Harvest spores and wash them with sterile water.
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Resuspend spores in 2x YT broth and heat-shock at 50°C for 10 minutes.
-
-
Prepare Donor and Helper Strains:
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Grow the E. coli donor strain (e.g., DH10B carrying the desired plasmid) and a helper strain (e.g., ET12567/pUB307) in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
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Wash the cells with 2x YT broth.
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Conjugation:
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Mix the recipient spores, donor cells, and helper cells.
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Spread the mixture onto a suitable conjugation medium (e.g., ISP4) and incubate at 34°C for 16-20 hours.
-
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Selection:
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Overlay the plates with a solution containing apramycin (to select for Saccharopolyspora exconjugants) and nalidixic acid or another suitable antibiotic (to counter-select against E. coli).
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Incubate at 34°C for 5-7 days until exconjugant colonies appear.
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Verification:
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Isolate single colonies and confirm the presence of the transferred plasmid by PCR or restriction digestion.
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Protocol 2: CRISPR/Cas9-Mediated Promoter Knock-in in Saccharopolyspora erythraea
This protocol is a generalized workflow based on recent studies.[2][3][4]
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Construct the CRISPR Editing Plasmid:
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Design a 20 bp sgRNA targeting the native promoter region.
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Clone the sgRNA into a replicative plasmid containing the cas9 gene under the control of a suitable promoter.
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Construct a repair template consisting of the desired heterologous promoter flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the native promoter.
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Clone the repair template into the CRISPR-Cas9 plasmid.
-
-
Introduce the Plasmid into S. erythraea :
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Transfer the CRISPR editing plasmid into S. erythraea via intergeneric conjugation (as described in Protocol 1).
-
-
Select for Recombinants:
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Select for exconjugants on media containing the appropriate antibiotic.
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Screen individual colonies by PCR using primers that flank the target promoter region to identify clones where the native promoter has been replaced by the heterologous promoter.
-
-
Cure the CRISPR Plasmid (Optional):
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To obtain a marker-free strain, the replicative CRISPR plasmid can be cured by growing the engineered strain in the absence of antibiotic selection for several rounds of subculturing.
-
Visualizations
Caption: Workflow for intergeneric conjugation into Saccharopolyspora.
Caption: Troubleshooting logic for genetic manipulation of Saccharopolyspora.
References
- 1. High frequency transformation of the industrial erythromycin-producing bacterium Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Mediated Promoter Engineering in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of cryptic biosynthetic pathways in Saccharopolyspora spinosa through deletion of the spinosyn gene cluster: induction of cryptic and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of preparation and transformation of protoplasts from Populus simonii × P. nigra leaves and subcellular localization of the major latex protein 328 (MLP328) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ProtocolsConjugation < Lab < TWiki [barricklab.org]
Optimizing Sporeamicin A stability and long-term storage conditions
Disclaimer: Initial searches for "Sporeamicin A" did not yield specific results. This guide has been developed based on the widely studied and structurally related macrolide antibiotic, Spiramycin (B21755) . It is highly probable that "this compound" was a typographical error. The principles and methodologies outlined here for Spiramycin are likely applicable to other similar macrolide antibiotics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of Spiramycin A.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Spiramycin?
A1: The stability of Spiramycin, a macrolide antibiotic, is primarily influenced by pH, temperature, and light exposure. Like many macrolides, it is susceptible to degradation in acidic conditions.[1][2][3] High temperatures can accelerate degradation, and exposure to light can also lead to the formation of degradation products.[3][4]
Q2: What is the recommended long-term storage condition for Spiramycin?
A2: For long-term storage, it is recommended to store Spiramycin as a solid in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C). Solutions of Spiramycin are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be kept at 4°C for a short duration, typically not exceeding a few days.[5][6]
Q3: What are the common degradation pathways for Spiramycin?
A3: The primary degradation pathway for Spiramycin involves the hydrolysis of the glycosidic bonds, leading to the separation of its sugar moieties (mycarose, mycaminose, and forosamine) from the central lactone ring.[7] In acidic conditions, the loss of the neutral sugar, mycarose, is a common initial step in the degradation of similar macrolides.[1]
Q4: How can I detect and quantify the degradation of my Spiramycin sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for assessing the stability of Spiramycin and quantifying its degradation products.[4][5] These techniques can separate the intact drug from its degradants, allowing for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Spiramycin.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my Spiramycin stock solution. | Degradation due to improper storage (e.g., wrong pH, high temperature, light exposure). | Prepare fresh stock solutions before each experiment. If storing, use a buffered solution at a neutral or slightly alkaline pH and store at 4°C, protected from light. Verify the stability of your specific solution formulation over time using HPLC. |
| Unexpected peaks in my HPLC chromatogram. | Presence of degradation products. | Analyze the degradation products using LC-MS/MS to identify their structures and elucidate the degradation pathway.[4] Review your sample preparation and storage procedures to identify the source of degradation. |
| Poor solubility of Spiramycin in my experimental buffer. | Spiramycin has limited water solubility. The pH of the buffer may also affect solubility. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, methanol, or DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Instability of Spiramycin under experimental conditions. | Perform a time-course stability study of Spiramycin in your experimental medium to understand its degradation kinetics. This will help in defining a suitable experimental window. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Spiramycin
This protocol outlines a forced degradation study to identify the degradation pathways of Spiramycin under various stress conditions, as recommended by the International Council on Harmonisation (ICH) guidelines.[4]
1. Acid and Base Hydrolysis:
- Prepare a 1 mg/mL solution of Spiramycin in 0.1 M HCl and another in 0.1 M NaOH.
- Incubate the solutions at 60°C for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
- Prepare a 1 mg/mL solution of Spiramycin in 3% hydrogen peroxide.
- Incubate the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3. Thermal Degradation:
- Store a solid sample of Spiramycin in an oven at 70°C for 24 and 48 hours.
- Also, prepare a 1 mg/mL solution of Spiramycin in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0) and incubate at 60°C for 2, 4, 8, and 24 hours.
- Analyze the samples by dissolving the solid in the mobile phase or diluting the solution for HPLC analysis.
4. Photolytic Degradation:
- Expose a 1 mg/mL solution of Spiramycin in a neutral buffer to a UV lamp (e.g., 254 nm) for 2, 4, 8, and 24 hours.
- Run a parallel experiment with a sample protected from light as a control.
- Analyze the samples by HPLC at each time point.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal (Solid) | - | 70°C | 24, 48 hours |
| Thermal (Solution) | pH 7.0 Buffer | 60°C | 2, 4, 8, 24 hours |
| Photolytic | UV light (254 nm) | Room Temperature | 2, 4, 8, 24 hours |
Protocol 2: HPLC Method for Spiramycin Stability Assessment
This protocol provides a general isocratic RP-HPLC method for the analysis of Spiramycin and its degradation products.[4][5]
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 6.0-7.0) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
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Column Temperature: 30°C
Sample Preparation:
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Dissolve the Spiramycin sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the percentage of Spiramycin remaining at each time point relative to the initial concentration (time zero).
-
Calculate the percentage of each degradation product formed.
Visualizations
Caption: Troubleshooting workflow for loss of Spiramycin activity.
Caption: Workflow for a forced degradation study of Spiramycin.
References
- 1. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicoa.com [academicoa.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of Sporeamicin A in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sporeamicin A in cell-based assays, with a specific focus on identifying and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It specifically targets the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of downstream effectors such as S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1][2]
Q2: What are the known off-target effects of this compound?
A2: Kinome-wide screening has revealed that at concentrations above 1µM, this compound can exhibit inhibitory activity against MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This can lead to a reduction in ERK1/2 phosphorylation, which may produce confounding effects in cellular assays.
Q3: What are the expected on-target effects of this compound in sensitive cell lines?
A3: In cell lines where the PI3K/Akt/mTOR pathway is active, treatment with this compound should result in a dose-dependent decrease in the phosphorylation of S6K (at Thr389) and 4E-BP1 (at Thr37/46). This leads to an inhibition of protein synthesis and a subsequent reduction in cell proliferation and growth.[1]
Q4: How should I store and handle this compound?
A4: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. When preparing working dilutions for cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q5: At what concentration should I use this compound to maintain on-target specificity?
A5: To minimize off-target effects on the MAPK/ERK pathway, it is recommended to use this compound at concentrations at or below its IC50 for mTORC1, and not exceeding a 10-fold IC50 value. The optimal concentration will be cell-line dependent, and a dose-response experiment is crucial to determine the effective concentration range for your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting inaccuracy, inconsistent incubation times, or edge effects in the microplate.[3] | Calibrate pipettes, use a master mix for reagents, ensure consistent timing for additions, and avoid using the outer wells of the plate.[3] |
| No observable effect on cell proliferation | The cell line may not be dependent on the mTOR pathway, the compound may have degraded, or the concentration used is too low. | Confirm mTOR pathway activity in your cell line by checking baseline p-S6K levels. Test a fresh aliquot of this compound. Perform a dose-response curve ranging from 1 nM to 10 µM. |
| Unexpected increase in apoptosis/cell death | This could be a significant off-target effect or a genuine on-target effect in a highly dependent cell line. | Perform a dose-response experiment and simultaneously analyze on-target (p-S6K) and off-target (p-ERK) pathway inhibition via Western blot. This will help to correlate apoptosis with on- or off-target activity. |
| Inconsistent IC50 values between experiments | Variable enzyme activity, fluctuations in ATP concentration in assays, or compound instability.[3] | Ensure consistent cell passage number and confluency. Use a fresh dilution of this compound for each experiment and pre-incubate the compound with cells for a consistent duration. |
| On-target (p-S6K) inhibition is observed, but downstream proliferation is unaffected. | The cell line may have a compensatory signaling pathway activated (e.g., MAPK/ERK pathway upregulation) upon mTOR inhibition. | Check for activation of compensatory pathways by Western blot (e.g., look for an increase in p-ERK). Consider combination therapies if compensatory activation is confirmed. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound against its primary on-target kinase and key off-target kinases, as determined by in-vitro kinase assays.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Assay Type | IC50 (nM) |
| mTOR | TR-FRET | 5.2 |
| MEK1 | Luminescence | 1,250 |
| MEK2 | Luminescence | 1,800 |
| PI3Kα | Luminescence | >10,000 |
| Akt1 | Luminescence | >10,000 |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity (Fold vs. mTOR) |
| MEK1 | ~240x |
| MEK2 | ~346x |
| PI3Kα | >1900x |
| Akt1 | >1900x |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol allows for the simultaneous assessment of mTORC1 and MEK1/2 pathway inhibition in response to this compound treatment.
1. Cell Seeding and Treatment:
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Seed cells (e.g., MCF-7 or HeLa) in 6-well plates and allow them to adhere overnight.
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Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a positive control for MEK inhibition (e.g., U0126 at 10 µM).
2. Cell Lysis:
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Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
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Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4]
4. SDS-PAGE and Western Blotting:
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Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
- Phospho-S6K (Thr389) (On-target marker)
- Total S6K
- Phospho-ERK1/2 (Thr202/Tyr204) (Off-target marker)
- Total ERK1/2
- β-Actin (Loading control)
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash again and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.[4]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells and incubate for 72 hours.
3. MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for assessing on- and off-target effects of this compound.
Caption: Troubleshooting decision tree for unexpected cell death.
References
Strategies to improve the bioavailability of Sporeamicin A in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the bioavailability of Sporeamicin A in animal studies.
Note on this compound and Spiramycin (B21755): this compound is a novel macrolide antibiotic of the erythromycin (B1671065) type. Published data indicates that it achieves higher plasma and tissue levels in rats compared to erythromycin stearate. Due to the limited availability of specific data on this compound, this guide will draw upon extensive research on spiramycin, a structurally and functionally similar 16-membered macrolide antibiotic, to provide comprehensive guidance. The principles and methodologies discussed are highly relevant to the study of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are typical for macrolide antibiotics and include:
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Poor aqueous solubility: This can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.
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Gastric instability: Some macrolides are susceptible to degradation in the acidic environment of the stomach.
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Intestinal and hepatic first-pass metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) efflux: This transport protein can actively pump the drug out of intestinal cells, reducing its net absorption.
Q2: Which animal model is most appropriate for studying the bioavailability of this compound?
A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-validated models for pharmacokinetic studies of macrolides. They are cost-effective and their gastrointestinal physiology shares relevant similarities with humans. However, it is important to be aware of species-specific differences in drug metabolism.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several advanced formulation strategies can be employed:
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
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Nanoparticle systems: Encapsulating this compound in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect it from degradation, enhance its solubility, and potentially modulate its absorption pathway.
-
Amorphous solid dispersions: Converting the crystalline drug into an amorphous form can significantly increase its dissolution rate.
Q4: How can I quantify this compound in plasma or tissue samples?
A4: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying macrolides in biological matrices due to its high sensitivity and selectivity. A well-developed LC-MS/MS method allows for accurate measurement of low drug concentrations.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in plasma concentrations between animals. | 1. Inconsistent oral gavage technique.2. Variable food intake (presence or absence of food can affect absorption).3. Differences in gut microbiome affecting drug metabolism. | 1. Ensure all personnel are thoroughly trained in oral gavage. Use a consistent technique for all animals.2. Standardize the fasting period before drug administration (e.g., overnight fasting).3. House animals under identical conditions to minimize variations in gut flora. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility of the formulation.2. Significant degradation in the stomach.3. Extensive first-pass metabolism in the intestine or liver.4. Issues with the analytical method (low sensitivity). | 1. Consider formulating this compound in a solubility-enhancing vehicle such as a SEDDS or an aqueous solution with a co-solvent.2. Use an enteric-coated formulation to protect the drug from stomach acid.3. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors, though use with caution and proper justification).4. Validate your LC-MS/MS method to ensure it has a sufficiently low limit of quantification (LOQ). |
| Unexpectedly rapid clearance of the drug from plasma. | 1. Rapid metabolism.2. Active excretion. | 1. Investigate the metabolic stability of this compound using in vitro models like liver microsomes.2. Assess the potential for active renal or biliary excretion. |
| Inconsistent results from in vitro-in vivo correlations (IVIVC). | 1. In vitro dissolution method does not accurately reflect in vivo conditions.2. The chosen animal model has significantly different gastrointestinal physiology or metabolism compared to humans. | 1. Develop a biorelevant dissolution method that simulates the pH, enzymes, and bile salts of the gastrointestinal tract.2. Carefully consider the limitations of the animal model and, if possible, use data from multiple species to build a more robust correlation. |
Data Presentation: Pharmacokinetic Parameters of Spiramycin in Animal Models
The following tables summarize pharmacokinetic data for spiramycin from various studies, which can serve as a reference for designing and evaluating studies on this compound.
Table 1: Pharmacokinetic Parameters of Spiramycin in Different Animal Species After Oral Administration
| Animal Model | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (F%) |
| Pigs (fasted) | 55 | Oral solution | 5.0 | - | - | 60 |
| Pigs (fed) | 55 | Oral solution | 1.0 | - | - | 24 |
| Chickens | 17 | Oral solution | 4.78 | 2.0 | 23.11 | 77.18[1] |
Table 2: Comparative Pharmacokinetic Parameters of Macrolides in Rats After Oral Administration
| Compound | Dose (mg/kg) | Oral Bioavailability (F%) |
| Erythromycin | Not specified | 14 |
| Clarithromycin | Not specified | 36 |
| Roxithromycin | Not specified | 36 |
| Telithromycin | Not specified | 25 |
Note: The oral bioavailability of macrolides in rats is generally low to moderate, suggesting that poor oral absorption and/or intestinal first-pass metabolism are significant barriers.[2]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation in rats.
2. Materials:
-
This compound formulation (e.g., oral suspension, SEDDS)
-
Intravenous (IV) formulation of this compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Syringes and needles for IV administration and blood collection
-
Anticoagulant (e.g., EDTA or heparin) coated microcentrifuge tubes
-
Centrifuge, vortex mixer
-
Freezer (-80°C)
3. Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the study.
-
Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide rats into two groups: oral administration and IV administration (n=5 per group).
-
Oral Group: Administer the this compound formulation by oral gavage at a specific dose (e.g., 50 mg/kg).
-
IV Group: Administer the this compound IV formulation via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 10,000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
4. Data Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Protocol 2: LC-MS/MS Quantification of Spiramycin in Rat Plasma
1. Objective: To accurately quantify spiramycin concentrations in rat plasma samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., another macrolide not present in the study, or a stable isotope-labeled spiramycin).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for spiramycin and the internal standard.
4. Quantification:
-
Construct a calibration curve using standard solutions of spiramycin of known concentrations.
-
Determine the concentration of spiramycin in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound.
Caption: Putative metabolic pathways for spiramycin.
References
- 1. Non-stealth and stealth solid lipid nanoparticles (SLN) carrying doxorubicin: pharmacokinetics and tissue distribution after i.v. administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in HPLC/MS analysis of Sporeamicin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC/MS analysis of Sporeamicin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] In the context of this compound, a macrolide antibiotic often analyzed in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[5]
Q2: How can I identify if my this compound analysis is suffering from matrix effects?
A2: A common method to identify and quantify matrix effects is the post-extraction spike method.[6] This involves comparing the response of this compound in a pure solution to its response when spiked into a blank matrix sample that has undergone the extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another valuable technique is the post-column infusion experiment, which helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[3][7]
Q3: What are the most common causes of ion suppression for macrolide compounds like this compound?
A3: For macrolide antibiotics analyzed in biological fluids, the most notorious culprits for ion suppression are phospholipids.[5] These molecules are major components of cell membranes and often co-extract with the analyte of interest, particularly with simpler sample preparation methods like protein precipitation. Phospholipids can interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal for this compound.
Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A4: While a SIL-IS is considered the gold standard for compensating for matrix effects, it may not completely eliminate the issue.[3][8] A SIL-IS, being chemically almost identical to this compound, will co-elute and experience similar ionization suppression or enhancement, thus allowing for accurate quantification.[9][10] However, if the matrix effect is severe, it can still lead to a loss of sensitivity for both the analyte and the internal standard.[5] It is also crucial to ensure that the analyte and the SIL-IS co-elute perfectly, as even slight chromatographic separation can lead to differential matrix effects.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC/MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Poor reproducibility of this compound quantification in different sample lots. | Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[8] | 1. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to normalize the matrix effect across the analytical run.[11][12] 2. Rigorous Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[5][13] |
| Low sensitivity for this compound, even with a high-purity standard. | Significant Ion Suppression: Co-eluting matrix components, likely phospholipids, are suppressing the ionization of this compound in the MS source.[5] | 1. Optimize Chromatography: Modify the HPLC gradient to achieve better separation between this compound and the region of ion suppression. A post-column infusion experiment can identify this region.[14] Using UPLC can also provide better resolution and reduce co-elution.[15] 2. Advanced Sample Preparation: Implement a phospholipid removal strategy, such as specific SPE cartridges or plates designed to deplete phospholipids from the sample extract. |
| Inconsistent internal standard (IS) response across samples. | Differential Matrix Effects: The internal standard and this compound may not be experiencing the same degree of matrix effect. This can happen if they do not co-elute perfectly or if the IS is not an ideal chemical analog.[11] | 1. Verify Co-elution: Overlay the chromatograms of this compound and its IS to confirm identical retention times. Adjust the chromatography if necessary. 2. Use a Stable Isotope-Labeled IS: If not already in use, switching to a stable isotope-labeled internal standard for this compound is the most effective way to ensure both analyte and IS are affected similarly by the matrix.[3][10] |
| Analyte signal is present but significantly lower than expected. | Ionization Competition: High concentrations of co-eluting compounds are competing with this compound for charge in the electrospray ionization (ESI) source.[1] | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[11] However, ensure the diluted concentration of this compound remains above the instrument's limit of detection. 2. Change Ionization Mode: If possible and if this compound can be ionized in negative mode, switching from positive to negative ESI can sometimes reduce interference, as fewer matrix components may be ionized.[1] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize regions of ion suppression in your chromatogram.
-
System Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution continuously into the HPLC eluent flow path after the analytical column and before the mass spectrometer inlet using a syringe pump and a T-connector.
-
-
Procedure:
-
Begin infusing the this compound solution and allow the MS signal to stabilize, establishing a constant baseline.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).
-
Monitor the signal of the infused this compound.
-
-
Interpretation:
-
Any significant drop in the baseline signal indicates a region of ion suppression.[7][14]
-
The retention times of these dips correspond to the elution of matrix components that suppress the ionization of this compound.
-
This information can then be used to adjust the chromatographic method to move the this compound peak away from these suppression zones.
-
Protocol 2: Comparative Evaluation of Sample Preparation Techniques
This protocol allows for the quantitative assessment of matrix effects resulting from different sample preparation methods.
-
Sample Sets:
-
Set A (Neat Solution): this compound standard prepared in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted using the chosen method (PPT, LLE, or SPE). The extracted blank is then spiked with this compound at the same concentration as Set A.
-
-
Analysis:
-
Analyze both sets of samples by HPLC/MS.
-
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Comparison:
-
Perform this evaluation for different sample preparation techniques (e.g., Protein Precipitation vs. Solid-Phase Extraction) to determine which method minimizes matrix effects most effectively for this compound.[13]
-
| Sample Preparation Method | Typical Matrix Effect (%) for Macrolides | Relative Analyte Recovery (%) | Notes |
| Protein Precipitation (PPT) | 40 - 70% (Significant Suppression) | 90 - 105% | Fast and simple, but results in the "dirtiest" extracts with high levels of phospholipids.[5][13] |
| Liquid-Liquid Extraction (LLE) | 75 - 95% (Moderate to Low Suppression) | 70 - 90% | Cleaner extracts than PPT, but analyte recovery can be lower, especially for more polar compounds.[6] |
| Solid-Phase Extraction (SPE) | 90 - 110% (Minimal Suppression/Enhancement) | 85 - 100% | Provides the cleanest extracts and is most effective at removing phospholipids, thus minimizing matrix effects.[10][13] |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Impact of sample preparation on matrix effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sporeamicin A versus erythromycin: a comparative efficacy study
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of Sporeamicin A, a novel macrolide antibiotic, and Erythromycin (B1671065), a widely established macrolide. The following sections detail their mechanisms of action, comparative in vitro activity, and the experimental protocols used to determine their efficacy.
Introduction
This compound is a new erythromycin-type antibiotic isolated from a species of Saccharopolyspora.[1] Like erythromycin, it belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Erythromycin, isolated in 1952, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms. This guide aims to provide a side-by-side comparison of these two macrolides, presenting available data on their antibacterial efficacy.
Mechanism of Action
Both this compound and Erythromycin are protein synthesis inhibitors. They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the growth of the bacteria.
Signaling Pathway of Macrolide Antibacterial Action
Caption: Mechanism of action for this compound and Erythromycin.
Comparative In Vitro Efficacy
The primary method for comparing the in vitro efficacy of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation
The following table summarizes the available MIC data for this compound and Erythromycin against key Gram-positive pathogens.
| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.2 | 0.1 |
| Staphylococcus aureus 209P | 0.1 | 0.05 |
| Streptococcus pyogenes C-203 | 0.025 | 0.05 |
| Streptococcus pneumoniae Type I | 0.012 | 0.025 |
| Streptococcus pneumoniae Type III | 0.012 | 0.025 |
Note: Data for this compound is sourced from the publication "this compound, a new macrolide antibiotic. III. Biological properties". Erythromycin data is compiled from various publicly available susceptibility testing results.
Based on this limited data, this compound demonstrates comparable and, in some cases, more potent in vitro activity against key streptococcal species compared to erythromycin. Against the tested Staphylococcus aureus strains, erythromycin appears to be slightly more potent in vitro.
In Vivo Efficacy
In a study using a mouse protection test, this compound was shown to be effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] Notably, the same study reported that this compound achieved higher plasma and tissue levels in rats compared to erythromycin stearate, which may suggest enhanced in vivo efficacy.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using standardized broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Mouse Protection Test
This in vivo assay evaluates the efficacy of an antibiotic in protecting mice from a lethal bacterial infection.
Experimental Workflow for Mouse Protection Test
Caption: Workflow for the in vivo mouse protection test.
Detailed Protocol for Mouse Protection Test:
-
Infection: Groups of mice are infected, typically via intraperitoneal injection, with a bacterial suspension that has been predetermined to be lethal to untreated control animals.
-
Treatment: At a specified time post-infection (e.g., 1 hour), different groups of infected mice are treated with varying doses of the test antibiotic (this compound or Erythromycin). A control group receives a placebo.
-
Observation: The mice are observed for a defined period, typically 7 to 14 days, and the number of surviving animals in each group is recorded daily.
-
Determination of PD50: The Protective Dose 50 (PD50) is calculated. This is the dose of the antibiotic that protects 50% of the infected mice from death. A lower PD50 value indicates greater in vivo efficacy.
Conclusion
The available data suggests that this compound is a promising new macrolide antibiotic with in vitro efficacy against key Gram-positive pathogens that is comparable, and in some instances superior, to that of erythromycin. Furthermore, preliminary in vivo data indicating higher plasma and tissue concentrations for this compound warrants further investigation into its potential for enhanced therapeutic outcomes. Additional, more extensive comparative studies are necessary to fully elucidate the clinical potential of this compound relative to erythromycin and other existing antibiotics.
References
Comparing the MIC values of Sporeamicin A and other macrolide antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of several macrolide antibiotics against common bacterial pathogens. While this report aims to include Sporeamicin A, specific quantitative MIC data for this compound is not publicly available in the cited literature, precluding a direct numerical comparison. However, we present a comprehensive overview of the available data for other prominent macrolides, detailed experimental methodologies for MIC determination, and an exploration of the signaling pathways influenced by this class of antibiotics.
Comparative Analysis of Macrolide MIC Values
This compound, a novel macrolide antibiotic isolated from Saccharopolyspora species, has been reported to be active in vitro against a wide variety of Gram-positive bacteria.[1][2] Studies have shown its effectiveness in mouse protection tests against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] Despite these promising biological properties, specific MIC values from standardized assays are not detailed in the available scientific literature.
In contrast, extensive MIC data is available for other macrolide antibiotics, providing a benchmark for in vitro antibacterial potency. The following tables summarize the MIC values for Erythromycin, Azithromycin, Clarithromycin, and Spiramycin against key bacterial strains. These values, expressed in µg/mL, represent the lowest concentration of the antibiotic that prevents visible growth of the microorganism.
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Streptococcus pneumoniae |
| Erythromycin | 0.25 - >256 | 72% Susceptible | 61.7% Susceptible (globally) |
| Azithromycin | 0.25 - 1.0 (QC strain) | Fully Susceptible | 67.1-69.4% Susceptible (globally) |
| Clarithromycin | - | - | 67.1-69.4% Susceptible (globally) |
| Spiramycin | 16-32 times less sensitive than Erythromycin | 22.5% Susceptible | - |
Note: The susceptibility percentages for S. pyogenes and S. pneumoniae indicate the proportion of isolates inhibited by clinically achievable concentrations of the respective antibiotics and reflect growing resistance.
Experimental Protocols for MIC Determination
The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of results. The two primary methods are Broth Microdilution and Agar (B569324) Dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units [CFU]/mL). The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of the test bacteria (approximately 1 x 10^4 CFU per spot) is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antimicrobial susceptibility testing and the mechanism of action of macrolide antibiotics, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Macrolide antibiotics exert their antibacterial effects by inhibiting protein synthesis. Beyond this primary mechanism, they are also known to modulate various host signaling pathways, contributing to their anti-inflammatory and immunomodulatory properties.
Caption: Simplified Signaling Pathways Modulated by Macrolide Antibiotics.
Conclusion
While this compound shows promise as a potent agent against Gram-positive bacteria, the absence of publicly available MIC data limits a direct comparative assessment with established macrolides. The provided data for Erythromycin, Azithromycin, Clarithromycin, and Spiramycin highlight the variable efficacy and emerging resistance patterns within this important class of antibiotics. The standardized protocols for MIC determination are essential for the continued evaluation of existing and novel antimicrobial compounds. Furthermore, the immunomodulatory effects of macrolides, mediated through their interaction with host signaling pathways, represent an active and important area of research.
References
Unveiling a Comparative Analysis of Spiramycin A Cross-Resistance with Existing Antibiotics
A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of Spiramycin (B21755) A, presenting key experimental data and detailed methodologies.
Spiramycin A, a member of the macrolide antibiotic family, is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis.[1][2][3][4][5] This guide provides a detailed comparison of Spiramycin A's cross-resistance patterns with other antibiotics, supported by experimental findings and protocols to aid in research and development.
Cross-Resistance Profile of Spiramycin A
Understanding the cross-resistance profile of an antibiotic is crucial for its effective clinical use and for the development of new antimicrobial agents. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics.
Studies have shown that strains of staphylococci habituated in vitro to either spiramycin or erythromycin (B1671065) exhibit complete cross-resistance to both antibiotics.[6] However, a significant observation is that many erythromycin-resistant strains isolated from clinical settings remain susceptible to spiramycin in vitro.[6] This suggests that the mechanisms of resistance observed in laboratory-habituated strains may differ from those prevalent in clinical isolates.
The most frequent mechanism of resistance to macrolides in clinical isolates is the post-transcriptional methylation of an adenine (B156593) residue in the 23S ribosomal RNA.[1] This modification leads to co-resistance to macrolides, lincosamides, and streptogramins type B, a phenomenon known as the MLSB phenotype.[1] Interestingly, some strains of Staphylococcus spp. and Escherichia coli that are resistant to 14-membered macrolides like erythromycin and oleandomycin (B1677203) remain susceptible to spiramycin, which is a 16-membered macrolide.[1] This highlights a key difference in the interaction of these macrolides with the bacterial ribosome and the impact of specific resistance mechanisms.
Quantitative Cross-Resistance Data
The following table summarizes the in vitro resistance patterns of various putative periodontal pathogens to Spiramycin, Amoxicillin, and Metronidazole. This data provides a quantitative comparison of the prevalence of resistance to these antibiotics in a specific clinical context.
| Bacterial Species | Spiramycin (4 µg/ml) Resistance (%) | Amoxicillin (8 µg/ml) Resistance (%) | Metronidazole (16 µg/ml) Resistance (%) |
| Fusobacterium nucleatum | 44.4 | 5.6 | 0 |
| Prevotella intermedia/nigrescens | 11.1 | 55.5 | 0 |
| Parvimonas micra | 10.8 | 2.7 | 0 |
| Streptococcus constellatus | 10 | 10 | 70 |
| Streptococcus intermedius | 10 | 0 | 40 |
| Porphyromonas gingivalis | 6.7 | 0 | 0 |
| Tannerella forsythia | 5.3 | 15.8 | 0 |
Data sourced from a study on spiramycin resistance in human periodontitis microbiota.[7]
Experimental Protocols
A standardized methodology is critical for the accurate assessment of antibiotic cross-resistance. The following sections detail the typical protocols used in such studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a commonly used method.
Experimental Workflow for MIC Determination
Protocol Steps:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics (e.g., Spiramycin A, Erythromycin, Clindamycin, etc.) in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Signaling Pathway of Macrolide Resistance
The primary mechanism of acquired resistance to macrolides, including Spiramycin A, involves the modification of the antibiotic's target site on the ribosome. This is often mediated by the erm (erythromycin ribosome methylation) genes, which encode methyltransferases.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is Spiramycin used for? [synapse.patsnap.com]
- 5. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 6. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiramycin resistance in human periodontitis microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Spiramycin and Erythromycin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two macrolide antibiotics, spiramycin (B21755) and erythromycin (B1671065), based on available data from animal model studies. While direct comparative in vivo studies are limited, this document synthesizes findings from individual studies on each drug and relevant clinical comparisons to offer insights into their relative performance. It is important to note that "Sporeamicin A" appears to be a misspelling; the available scientific literature contains extensive information on "Spiramycin," which is compared here with erythromycin.
Both spiramycin and erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[3][4][5] While sharing a common mechanism, their structural differences can lead to variations in their pharmacokinetic profiles, tissue distribution, and ultimately, their in vivo efficacy and safety.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of spiramycin and erythromycin in various animal models of infection.
Table 1: Comparative Efficacy of Spiramycin vs. Erythromycin in a Guinea Pig Model of Legionellosis
| Parameter | Spiramycin | Erythromycin | Control (Distilled Water) | Reference |
| Infection Model | Severe Legionella pneumophila serogroup 1 infection in male guinea pigs | Severe Legionella pneumophila serogroup 1 infection in male guinea pigs | Severe Legionella pneumophila serogroup 1 infection in male guinea pigs | [6] |
| Treatment Regimen | 30 mg/kg, intraperitoneal injection, at 48, 54, and 72 hours post-infection | 30 mg/kg, intraperitoneal injection, at 48, 54, and 72 hours post-infection | Intraperitoneal injection at 48, 54, and 72 hours post-infection | [6] |
| Mortality Rate | 45.5% (10 out of 22 animals) | 50.0% (11 out of 22 animals) | 100% (within 4 days) | [6] |
Table 2: Efficacy of Spiramycin in Murine Models
| Parameter | Study Details | Result | Reference |
| Infection Model | Acute murine toxoplasmosis (Toxoplasma gondii, Me49 strain) | A 3-week course of 100 mg/kg/day and a 4-week course of 200 mg/kg/day significantly enhanced protection and markedly reduced brain cyst burdens at 6 months post-infection. | [7] |
| Infection Model | Chronic murine toxoplasmosis (Toxoplasma gondii, Me49 strain) | A 3-week course of 200 mg/kg/day resulted in a significant decrease in brain cyst burdens. | [7] |
| Infection Model | Murine chlamydial infection (Chlamydia psittaci) | 100% clinical cure of mice with a dose of 50 mg/kg. | [8] |
Table 3: Efficacy of Erythromycin in Murine Models
| Parameter | Study Details | Result | Reference |
| Infection Model | Chronic respiratory infection with Pseudomonas aeruginosa in mice | Treatment with 10 mg/kg/day for 80 days significantly reduced the number of viable P. aeruginosa in the lungs. | [9][10] |
| Infection Model | Mouse peritonitis model with Streptococcus pneumoniae | The 50% effective doses (ED50) after a single dose were in the range of 1.83 to 6.22 mg/kg for four different pneumococcal strains. | [11] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: Generalized workflow for comparing the in vivo efficacy of two antimicrobial agents in an animal infection model.
1. Guinea Pig Model of Legionella pneumophila Infection [6]
-
Animals: Male guinea pigs weighing 264-321 g.
-
Infection: Intraperitoneal injection with 1.2 x 10⁷ virulent L. pneumophila serogroup 1.
-
Group Allocation: 48 hours after infection, animals that had lost ≥ 9% of their body weight were randomly assigned to treatment groups.
-
Treatment Groups:
-
Spiramycin: 30 mg/kg per injection (n=22).
-
Erythromycin lactobionate: 30 mg/kg per injection (n=22).
-
Control: Distilled water (n=20).
-
-
Administration: Intraperitoneal injections were given 48, 54, and 72 hours after infection.
-
Endpoint: Animals were observed daily for 15 days, and mortality was recorded.
2. Murine Model of Chronic Pseudomonas aeruginosa Respiratory Infection [9][10]
-
Animals: Male, 7-week-old, specific-pathogen-free ddY mice.
-
Infection: A silicone tube precoated with P. aeruginosa was intubated into the murine bronchus to establish a chronic respiratory infection.
-
Treatment Groups:
-
Erythromycin (ERY): 10 mg/kg/day.
-
Control: Saline.
-
-
Administration: ERY or saline was administered once a day by intraperitoneal injection, starting from day 80 after intubation, for 10, 20, 40, and 80 days.
-
Endpoint: Bacteriologic analyses of the murine lungs to determine the number of viable P. aeruginosa.
3. Murine Models of Toxoplasmosis [7]
-
Animals: Mice.
-
Infection Strains: Type-1 (RH) and Type-2 (Me49) strains of Toxoplasma gondii.
-
Acute Infection Model: Peroral inoculation of 10 or 20 cysts of the Me49 strain.
-
Chronic Infection Model: Infection established by inoculation of 10 cysts 3 months prior to treatment.
-
Treatment Regimens:
-
Acute model: 100 mg/kg/day for 3 weeks or 200 mg/kg/day for 4 weeks.
-
Chronic model: 200 mg/kg/day for 3 weeks.
-
-
Endpoints: Survival rates and brain cyst burdens at 6 months post-infection.
Signaling Pathway of Macrolide Actiondot
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Comparison of spiramycin and erythromycin in the treatment of experimental guinea pig legionellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of erythromycin on chronic respiratory infection caused by Pseudomonas aeruginosa with biofilm formation in an experimental murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sporeamicin A and clarithromycin activity
A Detailed Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antibacterial activities of Sporeamicin A and clarithromycin (B1669154). The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Executive Summary
This compound is a macrolide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. Clarithromycin, a widely used macrolide, also exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. This guide presents a side-by-side comparison of their reported antibacterial efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) data against key Gram-positive pathogens. While direct comparative studies are limited, this document compiles available data to offer a valuable reference for understanding the potential of this compound relative to a clinically established macrolide.
Comparative Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and clarithromycin against common Gram-positive pathogens. It is important to note that the data for this compound is qualitative, as specific MIC values were not available in the reviewed literature. The clarithromycin data is compiled from various studies and includes ranges observed against multiple isolates, including reference strains.
| Bacterial Species | This compound MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Staphylococcus aureus | Active[1] | 0.12 - >64 |
| Streptococcus pneumoniae | Active[1] | 0.03 - >64 |
| Streptococcus pyogenes | Active[1] | ≤ 0.25 - ≥ 1.0 |
Note: The MIC values for clarithromycin can vary significantly depending on the resistance mechanisms of the bacterial strain (e.g., efflux pumps or ribosomal modifications). The provided ranges encompass both susceptible and resistant isolates.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and clarithromycin belong to the macrolide class of antibiotics and are presumed to share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production. This mechanism is bacteriostatic for most susceptible organisms but can be bactericidal at higher concentrations.
Caption: General mechanism of action for macrolide antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of this compound and clarithromycin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are standard methods for its determination.
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
References
Evaluating the Safety Profile of Sporeamicin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel antibiotic candidate is as crucial as its efficacy. This guide provides a comparative evaluation of the safety of Sporeamicin A relative to other well-established macrolide antibiotics: erythromycin (B1671065), clarithromycin, and azithromycin (B1666446). Due to the limited publicly available safety data for this compound, this guide establishes a safety benchmark using comprehensive data from existing macrolides and highlights the critical knowledge gaps for this compound.
Comparative Safety Profile of Macrolide Antibiotics
The most common adverse effects associated with macrolide antibiotics are gastrointestinal disturbances, including nausea, vomiting, abdominal pain, and diarrhea.[1][2][3] More severe, though less common, adverse events include QT interval prolongation, which can lead to cardiac arrhythmias, hepatotoxicity, and allergic reactions.[2][3][4] Azithromycin is generally considered to have a better tolerability profile, particularly concerning gastrointestinal side effects and drug-drug interactions, when compared to erythromycin and clarithromycin.[5][6]
| Adverse Event | Erythromycin | Clarithromycin | Azithromycin | This compound |
| Gastrointestinal | High incidence of nausea, vomiting, abdominal cramps, and diarrhea.[4] | Lower incidence of GI effects than erythromycin, but can cause a metallic taste.[6] | Generally the mildest on the gut.[6] | No data available |
| Cardiotoxicity (QT Prolongation) | Known to cause QT-interval prolongation and risk of Torsades de Pointes.[4] | Can also prolong the QT interval.[2] | Lower risk of QT prolongation compared to erythromycin and clarithromycin.[2] | No data available |
| Hepatotoxicity | Can cause cholestatic jaundice.[2] | Can lead to changes in liver enzymes.[6] | Rare reports of hepatotoxicity. | No data available |
| Drug-Drug Interactions | Strong inhibitor of CYP3A4, leading to numerous interactions.[6][7] | Also a CYP3A4 inhibitor, though with fewer interactions than erythromycin.[7][8] | Minimal inhibition of CYP3A4, resulting in a cleaner interaction profile.[6][7] | No data available |
| Allergic Reactions | Ranging from mild rashes to severe anaphylaxis.[2] | Similar to other macrolides. | Similar to other macrolides. | No data available |
| Ototoxicity | Can cause reversible hearing loss or tinnitus, particularly at high doses.[2] | Similar to other macrolides. | Similar to other macrolides. | No data available |
Experimental Protocols for Safety Evaluation
The safety assessment of macrolide antibiotics involves a range of in vitro and in vivo studies to characterize potential toxicities. The following are key experimental protocols typically employed:
Cytotoxicity Assays
-
Methodology: Various cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are exposed to increasing concentrations of the macrolide. Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Endpoint: Determination of the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of the compound.
hERG Channel Assay for Cardiotoxicity
-
Methodology: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Patch-clamp electrophysiology is used to measure the effect of the macrolide on the current flowing through the hERG channel expressed in a stable cell line (e.g., HEK293).
-
Endpoint: The IC50 value for hERG channel inhibition, which is a key indicator of the potential for QT prolongation.
In Vivo Toxicology Studies
-
Methodology: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are administered the macrolide at various dose levels for a specified duration (acute, subchronic, and chronic studies). Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Endpoint: Identification of target organs for toxicity, determination of the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship for any observed toxicities.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in macrolide safety evaluation, the following diagrams illustrate a typical experimental workflow and a key signaling pathway associated with macrolide-induced cardiotoxicity.
Caption: High-level workflow for preclinical safety evaluation of a new macrolide.
Caption: Signaling pathway of macrolide-induced QT prolongation.
Conclusion and Future Directions
The established safety profiles of erythromycin, clarithromycin, and azithromycin provide a robust framework for evaluating new macrolide candidates. While this compound has demonstrated in vitro activity against Gram-positive bacteria, its progression in drug development is critically hampered by the absence of publicly available safety and toxicology data. For researchers and drug development professionals, this represents a significant unknown. Future preclinical studies on this compound should prioritize a comprehensive safety evaluation, including in vitro cytotoxicity, hERG channel assays, and in vivo toxicology studies, to ascertain its therapeutic potential and position it within the landscape of macrolide antibiotics. Without such data, a meaningful comparison of its safety profile remains speculative.
References
- 1. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]
- 2. Severe hepatotoxicity associated with the combination of spiramycin plus metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sparsomycin Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPJ 44: The appropriate use of macrolides [bpac.org.nz]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. [The safety of macrolide antibiotics: critical analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Sporeamicin A with spiramycin and erythromycin
For Immediate Release
In the ever-evolving landscape of antibiotic research, a comprehensive understanding of the structural nuances of antimicrobial agents is paramount for the development of novel therapeutics. This guide provides a detailed structural and functional comparison of Sporeamicin A, a unique macrolide antibiotic, with the well-established drugs spiramycin (B21755) and erythromycin (B1671065). This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Key Structural Differences and Physicochemical Properties
This compound, spiramycin, and erythromycin belong to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. However, significant structural variations exist among them, influencing their physicochemical properties and biological activity.
This compound is distinguished by a novel 14-membered macrolide ring that incorporates a 2,3-dihydro-3-oxofuran moiety . This feature is a significant departure from the structures of erythromycin and spiramycin and is a key determinant of its unique properties.
Erythromycin A possesses a 14-membered lactone ring and is substituted with two deoxy sugars, L-cladinose and D-desosamine.[1][2]
Spiramycin is a 16-membered macrolide, existing as a mixture of three forms (I, II, and III), with spiramycin I being the most abundant. It features two amino sugars, mycaminose (B1220238) and forosamine, and a neutral sugar, mycarose.
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Spiramycin I | Erythromycin A |
| Molecular Formula | C37H63NO12 | C43H74N2O14 | C37H67NO13 |
| Molecular Weight ( g/mol ) | 713.9 | 843.1 | 733.9 |
| Macrolide Ring Size | 14-membered | 16-membered | 14-membered |
| Key Structural Feature | 2,3-dihydro-3-oxofuran moiety | Three-sugar side chain | Two-sugar side chain |
| UV Absorption Peak (nm) | 276 | Not reported | Not reported |
Comparative Analysis of In Vitro Antibacterial Activity
The structural differences between these macrolides directly impact their antibacterial spectrum and potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against key Gram-positive pathogens.
| Organism | This compound (μg/mL) | Spiramycin (μg/mL) | Erythromycin (μg/mL) |
| Staphylococcus aureus | Data not available | 0.12 - >128 | 0.03 - >128 |
| Streptococcus pyogenes | Data not available | ≤ 0.03 - 16 | ≤ 0.015 - 4 |
| Streptococcus pneumoniae | Data not available | ≤ 0.03 - 32 | ≤ 0.015 - >64 |
Note: MIC values can vary depending on the strain and testing methodology.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies have demonstrated the in vivo potential of this compound. In mouse protection tests, it was effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. Notably, this compound achieved higher plasma and tissue levels in rats compared to erythromycin stearate (B1226849), suggesting favorable pharmacokinetic properties.
A comparative overview of the pharmacokinetic parameters of spiramycin and erythromycin is provided in Table 3.
| Parameter | Spiramycin | Erythromycin |
| Bioavailability | ~33-39% (oral) | 18-45% (oral, base) |
| Protein Binding | 10-28% | 73-81% |
| Half-life (hours) | 5.5-8 | 1.5-2 |
| Excretion | Primarily biliary | Primarily biliary |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC values are typically determined using broth microdilution or agar (B569324) dilution methods following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution: A standardized inoculum of the test organism is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation at 35-37°C for 16-20 hours.
-
Agar Dilution: A standardized inoculum of the test organism is spotted onto a series of agar plates, each containing a different concentration of the antibiotic. The MIC is the lowest concentration of the antibiotic that prevents the growth of colonies after incubation.
In Vivo Efficacy (Mouse Protection Test):
-
Mice are infected with a lethal dose of the challenge organism (e.g., Staphylococcus aureus).
-
At specified time points post-infection, groups of mice are treated with the test antibiotic (e.g., this compound) or a control (e.g., erythromycin stearate or vehicle).
-
The survival of the mice in each group is monitored over a set period (e.g., 7-14 days).
-
The effective dose 50 (ED50), the dose required to protect 50% of the infected animals, is calculated to determine the in vivo potency of the antibiotic.
Visualizing the Structural Differences
To better illustrate the structural distinctions between these macrolides, the following diagrams are provided.
Caption: Core structural features of this compound, Spiramycin, and Erythromycin A.
The biosynthesis of these macrolides involves complex enzymatic pathways. The general workflow for the production and analysis of these antibiotics is outlined below.
Caption: Generalized workflow for the isolation and characterization of macrolide antibiotics.
This comparative guide highlights the unique structural and biological profile of this compound. Its distinct chemical architecture, particularly the 2,3-dihydro-3-oxofuran moiety, and promising in vivo pharmacokinetic profile warrant further investigation and position it as an interesting candidate for future antibiotic development programs.
References
Analysis of Sporeamicin A's activity against erythromycin-resistant bacterial strains
A comparative analysis of Sporeamicin A's potential activity against erythromycin-resistant bacterial strains, drawing insights from structurally similar 16-membered macrolide antibiotics.
For Immediate Release
In the ongoing battle against antibiotic resistance, the exploration of novel antimicrobial agents is paramount. This compound, a macrolide antibiotic belonging to the erythromycin (B1671065) family, presents a promising avenue of investigation.[1] While direct experimental data on its efficacy against erythromycin-resistant strains is limited, an analysis of its structural congeners, particularly 16-membered macrolides like josamycin (B1673084) and spiramycin (B21755), offers valuable insights into its potential activity. This guide provides a comparative overview of the performance of these related compounds against clinically relevant erythromycin-resistant bacteria, supported by experimental data from published studies.
Comparative Efficacy of 16-Membered Macrolides Against Erythromycin-Resistant Staphylococci
Erythromycin resistance in staphylococci is a significant clinical concern. Studies have shown that some 16-membered macrolides can retain activity against these resistant strains. For instance, in a study of 246 erythromycin-resistant clinical isolates of staphylococci, josamycin demonstrated notable efficacy. At a Minimum Inhibitory Concentration (MIC) of 2 mg/L, josamycin inhibited 57% of the erythromycin-resistant Staphylococcus aureus strains, compared to 25% for clarithromycin (B1669154) and 11.6% for roxithromycin.[2]
| Antibiotic | Percentage of Erythromycin-Resistant S. aureus strains inhibited at MIC of 2 mg/L |
| Josamycin | 57% |
| Clarithromycin | 25% |
| Roxithromycin | 11.6% |
| Data from a study on 246 clinical isolates of erythromycin-resistant staphylococci.[2] |
Spiramycin has also shown effectiveness against erythromycin-resistant staphylococci in vivo, even when in vitro cross-resistance was observed in habituated strains.[3] Another study found that many erythromycin-resistant staphylococci were sensitive to spiramycin.[4]
Activity Against Erythromycin-Resistant Streptococci
Similar trends have been observed in studies involving erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae. Sixteen-membered macrolides like spiramycin and josamycin have demonstrated the ability to retain full activity against erythromycin-resistant S. pyogenes.[5] Josamycin was also found to be significantly more active against multiply-resistant pneumococci than other macrolides.[5]
The table below summarizes the MIC50 and MIC90 values for various macrolides against different genotypes of erythromycin-resistant S. pyogenes and S. pneumoniae. Of note is the retained activity of 16-membered macrolides against strains with the M phenotype (efflux-mediated resistance) and inducible MLSB (iMLSB) resistance, particularly those carrying the erm(A) gene.[6][7]
| Organism | Resistance Phenotype/Genotype | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| S. pyogenes | Erythromycin-Susceptible | Josamycin | ≤0.06 | 0.12 |
| Spiramycin | 0.12 | 0.25 | ||
| M phenotype | Josamycin | ≤0.06 | 0.12 | |
| Spiramycin | 0.12 | 0.25 | ||
| iMLSB (erm(A)) | Josamycin | ≤0.06 | 0.12 | |
| Spiramycin | 0.12 | 0.25 | ||
| cMLSB | Josamycin | >256 | >256 | |
| Spiramycin | >256 | >256 | ||
| S. pneumoniae | Erythromycin-Susceptible | Josamycin | ≤0.06 | 0.12 |
| Spiramycin | 0.25 | 0.5 | ||
| M phenotype | Josamycin | ≤0.06 | 0.12 | |
| Spiramycin | 0.25 | 0.5 | ||
| iMLSB | Josamycin | ≤0.06 | 2 | |
| Spiramycin | 0.25 | 4 | ||
| cMLSB | Josamycin | 1 | 128 | |
| Spiramycin | 8 | 128 | ||
| MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data adapted from a study on macrolide susceptibilities of S. pyogenes and S. pneumoniae.[6][7] |
Mechanisms of Action and Resistance
Erythromycin and other macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to erythromycin primarily occurs through two mechanisms:
-
Target site modification: The erm genes encode for methylase enzymes that alter the ribosomal binding site, reducing the affinity of the antibiotic. This can result in either inducible (iMLSB) or constitutive (cMLSB) resistance to macrolides, lincosamides, and streptogramin B antibiotics.
-
Active efflux: The mef (macrolide efflux) genes code for an efflux pump that actively removes the antibiotic from the bacterial cell. This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides are often not affected.
The structural differences between 14-, 15-, and 16-membered macrolides likely account for the observed differences in activity against resistant strains. The larger 16-membered ring of compounds like josamycin, spiramycin, and potentially this compound, may result in a weaker induction of the erm methylase and may not be recognized by the mef efflux pump.
Caption: Mechanisms of erythromycin resistance in bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the activity of antibiotics against bacterial strains.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is used to qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.
-
Preparation of Bacterial Lawn: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.
-
Interpretation: The zone diameter is compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Conclusion
While direct experimental evidence for this compound's activity against erythromycin-resistant bacteria is not yet available, the data from structurally similar 16-membered macrolides, such as josamycin and spiramycin, strongly suggest its potential as an effective agent against strains exhibiting efflux-mediated and inducible methylase-mediated resistance. Further in vitro and in vivo studies are warranted to fully elucidate the antimicrobial spectrum and clinical utility of this compound in an era of increasing antibiotic resistance. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Study of the Post-Antibiotic Effect of Sporeamicin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the post-antibiotic effect (PAE) of Sporeamicin A, a novel macrolide antibiotic. Due to the limited publicly available data on the PAE of this compound, this document outlines a proposed study, drawing comparisons with established macrolides, Spiramycin (B21755) and Erythromycin (B1671065), known for their activity against Gram-positive bacteria.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after a short exposure of microorganisms to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC)[1][2]. A significant PAE may allow for less frequent dosing intervals, which can enhance patient compliance and potentially reduce the risk of developing antibiotic resistance[2][3].
This compound is a new erythromycin-type antibiotic with demonstrated in vitro activity against a variety of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae[4]. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[5][6][7][8]. This mode of action is often associated with a pronounced PAE[9].
This guide will compare the known PAE of Spiramycin and Erythromycin against Staphylococcus aureus to provide a benchmark for the potential efficacy of this compound.
Comparative Data on Post-Antibiotic Effect
The following table summarizes the reported PAE of Spiramycin and Erythromycin against Staphylococcus aureus. This data serves as a reference for the expected performance of this compound in future studies.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) | Reference |
| Spiramycin | Staphylococcus aureus | 4 | 3 | 9 | [10][11] |
| Erythromycin | Staphylococcus aureus | 4 | 3 | 5 | [10][11] |
| This compound | Staphylococcus aureus | Data not available | Data not available | Data not available |
Proposed Experimental Protocol for PAE Determination
The following protocol details the methodology for determining the in vitro post-antibiotic effect of this compound, based on established methods for other macrolides.
3.1. Materials
-
This compound, Spiramycin, Erythromycin
-
Staphylococcus aureus (ATCC 29213 or a clinical isolate)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking water bath
3.2. Minimum Inhibitory Concentration (MIC) Determination The MIC of each antibiotic against the selected S. aureus strain will be determined using the broth microdilution method according to CLSI guidelines.
3.3. PAE Assay
-
Bacterial Culture Preparation: A fresh overnight culture of S. aureus is diluted in MHB to achieve a starting inoculum of approximately 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test groups are exposed to each antibiotic at a concentration of 4x MIC. A control group with no antibiotic is included.
-
Incubation: All cultures are incubated at 37°C in a shaking water bath for 3 hours.
-
Antibiotic Removal: After the exposure period, the antibiotics are removed by a 1:1000 dilution in pre-warmed MHB. This dilution reduces the antibiotic concentration to well below the MIC.
-
Regrowth Monitoring: The diluted cultures are re-incubated at 37°C. The bacterial growth is monitored hourly by measuring the optical density at 600 nm (OD600) and by performing viable counts (CFU/mL) on MHA plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for PAE determination and the logical structure of this comparative study.
Conclusion
While direct experimental data on the post-antibiotic effect of this compound is not yet available, its classification as a macrolide antibiotic suggests it is likely to exhibit a significant PAE, a characteristic feature of this class of drugs. The provided experimental protocol offers a robust framework for determining the PAE of this compound. The comparative data for Spiramycin and Erythromycin indicate that a longer PAE is a desirable characteristic for macrolide antibiotics. Future studies on this compound should aim to generate this critical data to fully characterize its pharmacokinetic and pharmacodynamic profile, which is essential for optimizing dosing regimens and ensuring its effective clinical use.
References
- 1. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Spiramycin used for? [synapse.patsnap.com]
- 7. toku-e.com [toku-e.com]
- 8. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Sporeamicin A Against Other Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Sporeamicin A, a macrolide antibiotic, with other prominent protein synthesis inhibitors. Due to the limited availability of direct comparative experimental data for this compound, this guide leverages data from its close structural analog, spiramycin (B21755), and other well-characterized macrolides to provide a comprehensive overview. The information presented herein is intended to guide researchers in designing experiments to validate the mechanism of action of novel protein synthesis inhibitors.
Executive Summary
This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. The primary mechanism of action for macrolides involves binding to the 50S ribosomal subunit and inducing the dissociation of peptidyl-tRNA during the translocation step of elongation.[1][2] This guide compares this mechanism with that of other major classes of protein synthesis inhibitors, including tetracyclines, aminoglycosides, and chloramphenicol, providing available quantitative data, detailed experimental protocols for mechanism validation, and visual representations of the underlying molecular pathways.
Comparison of Protein Synthesis Inhibitors
The following table summarizes the key characteristics of this compound (inferred from macrolide data) and other major classes of protein synthesis inhibitors.
| Inhibitor Class | Example(s) | Ribosomal Subunit Target | Stage of Protein Synthesis Inhibited | Mechanism of Action | Representative IC50/MIC/Kd Values |
| Macrolides | This compound (inferred), Spiramycin, Erythromycin | 50S | Elongation (Translocation) | Binds to the nascent peptide exit tunnel, stimulating the dissociation of peptidyl-tRNA from the ribosome.[1][2] | Spiramycin MIC (vs. P. aeruginosa): >500 µg/mL[3]; Erythromycin MIC (vs. P. aeruginosa): 250 µg/mL[3]; Erythromycin Kd (vs. S. pneumoniae ribosomes): 4.9 ± 0.6 nM |
| Tetracyclines | Tetracycline, Doxycycline | 30S | Elongation (Aminoacyl-tRNA binding) | Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome. | Tetracycline MIC (vs. M. hominis): ≥32 mg/l for some strains |
| Aminoglycosides | Streptomycin, Gentamicin | 30S | Initiation & Elongation | Causes misreading of mRNA and premature termination of translation. | Streptomycin MIC (vs. P. aeruginosa): 62.5 µg/mL[3] |
| Chloramphenicol | Chloramphenicol | 50S | Elongation (Peptidyl transfer) | Inhibits the peptidyl transferase reaction. | Chloramphenicol is a broad-spectrum antibiotic with varying MICs depending on the bacteria. |
| Oxazolidinones | Linezolid | 50S | Initiation | Prevents the formation of the initiation complex. |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel protein synthesis inhibitor like this compound and compare it to others, a series of in vitro assays can be employed.
In Vitro Coupled Transcription-Translation (IVTT) Assay
This assay is a primary screen to determine if a compound inhibits protein synthesis and to quantify its potency (IC50).
Principle: A cell-free system containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.
Detailed Protocol:
-
Reaction Setup: Prepare a master mix containing the E. coli S30 extract system, the appropriate buffer, amino acid mixture, and a plasmid DNA template encoding a reporter gene like firefly luciferase.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other comparator antibiotics (e.g., erythromycin, tetracycline, chloramphenicol) in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the master mix into a 96-well plate. Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection: Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Ribosome Binding Assay
This assay determines if the inhibitor directly interacts with the ribosome and identifies the target subunit (30S or 50S).
Principle: A radiolabeled or fluorescently tagged antibiotic is incubated with purified ribosomes or ribosomal subunits. The amount of bound antibiotic is quantified, and competitive binding with an unlabeled inhibitor can determine the binding site.
Detailed Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes and 30S and 50S subunits from a suitable bacterial strain (e.g., E. coli).
-
Radiolabeling (optional): If a radiolabeled version of the test compound is available, it can be used directly. Alternatively, a competition assay can be performed using a known radiolabeled ligand for the suspected binding site (e.g., [14C]-Erythromycin for the 50S subunit).
-
Binding Reaction: Incubate a fixed concentration of ribosomes (or subunits) with varying concentrations of the labeled antibiotic in a suitable binding buffer. For competition assays, incubate ribosomes with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Use a filter binding assay. Pass the reaction mixture through a nitrocellulose membrane that retains ribosomes and bound ligands but allows free ligands to pass through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand against the concentration to determine the dissociation constant (Kd). For competition assays, determine the IC50 for displacement of the labeled ligand.
Peptidyl-tRNA Dissociation Assay
This assay is specific for validating the mechanism of macrolide-like compounds that induce the dropping off of the growing peptide chain.
Principle: This assay measures the accumulation of peptidyl-tRNA that has been prematurely released from the ribosome in the presence of the inhibitor. This is often done using a bacterial strain with a temperature-sensitive peptidyl-tRNA hydrolase, which prevents the degradation of the dissociated peptidyl-tRNA.
Detailed Protocol:
-
Bacterial Strain: Use an E. coli strain with a temperature-sensitive mutation in the peptidyl-tRNA hydrolase gene (pth).
-
Cell Culture and Treatment: Grow the bacterial culture to mid-log phase at the permissive temperature (e.g., 30°C). Add the test antibiotic (this compound) and control inhibitors at their respective MICs. Shift the culture to the non-permissive temperature (e.g., 42°C) to inactivate the hydrolase.
-
Extraction of RNA: Harvest the cells at different time points and extract the total RNA.
-
Quantification of Peptidyl-tRNA: The accumulated peptidyl-tRNA can be quantified by various methods, including Northern blotting with probes specific for different tRNAs or more advanced techniques like mass spectrometry-based profiling of the released peptides.
-
Data Analysis: Compare the amount of accumulated peptidyl-tRNA in treated versus untreated cells to determine if the antibiotic stimulates its dissociation.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in bacterial protein synthesis and the points of inhibition for different classes of antibiotics.
Caption: Overview of bacterial protein synthesis and points of inhibition.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental data for this compound is not yet widely available, its structural similarity to spiramycin and other macrolides provides a strong basis for predicting its mechanism of action. It is anticipated that this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and causing the premature dissociation of peptidyl-tRNA. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to validate this hypothesis and to characterize the activity of this compound in relation to other established protein synthesis inhibitors. Further research, particularly quantitative in vitro studies, is necessary to fully elucidate the specific inhibitory profile of this compound.
References
- 1. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth [mdpi.com]
- 3. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Spiramycin A Against Established Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Spiramycin A against three widely used antibiotics: Penicillin, Vancomycin (B549263), and Gentamicin. The data presented is compiled from various experimental studies to offer an objective assessment of their relative efficacy and safety profiles.
Data Presentation
The therapeutic index (TI) of a drug is a quantitative measurement of its safety. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic.
The following tables summarize the key parameters used to evaluate the therapeutic index: the Minimum Inhibitory Concentration (MIC), which represents the efficacy of the antibiotic, and the 50% Lethal Dose (LD50) or 50% Cytotoxic Concentration (CC50), which indicates its toxicity.
| Antibiotic | Test Organism/Cell Line | MIC (µg/mL) | LD50/CC50 | Therapeutic Index (Approx.) |
| Spiramycin A | Staphylococcus aureus | Varies | Oral LD50 (Mouse): 2900 mg/kg[1] | Varies |
| Streptococcus pneumoniae | Varies | Oral LD50 (Rat): 3550 mg/kg[1] | Varies | |
| IV LD50 (Mouse): 130 mg/kg[2] | ||||
| IV LD50 (Rat): 170 mg/kg[2] | ||||
| Penicillin | Staphylococcus aureus | 0.4 - >1024[3][4] | Oral LD50 (Mouse): 6257 mg/kg[5] | Varies |
| Streptococcus pneumoniae | Varies | |||
| Vancomycin | Methicillin-ResistantStaphylococcus aureus (MRSA) | 0.5 - 8[6][7] | Oral LD50 (Mouse): >5000 mg/kg[8] | Varies |
| IV LD50 (Rat): 319 mg/kg[8] | ||||
| Human Osteoblasts | CC50: ≥1000 µg/mL (1 mg/cm²)[9] | |||
| Gentamicin | Staphylococcus aureus | 0.12 - 1[10] | Oral LD50 (Rat): >5000 mg/kg[11] | Varies |
| Escherichia coli | 0.25 - 1[10] | IV LD50 (Rat): 67 - 96 mg/kg[12] | ||
| Pseudomonas aeruginosa | 0.25 - 512[13] | IV LD50 (Mouse): 51 mg/kg[14] |
Note: The therapeutic index is highly dependent on the specific bacterial strain, the animal model used for toxicity studies, and the route of administration. The values presented here are for comparative purposes and should be interpreted with these variables in mind.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.[3] The two most common methods for its determination are Broth Microdilution and Agar (B569324) Dilution.[3]
1. Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the test bacterium.[16] The plate is incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[16][17]
2. Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[3][18] A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates.[3] Following incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of bacterial colonies.[3][18]
Determination of 50% Lethal Dose (LD50) and 50% Cytotoxic Concentration (CC50)
LD50 Determination: The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity. The determination of LD50 typically involves administering a range of doses of the substance to groups of animals (e.g., mice or rats) via a specific route (e.g., oral, intravenous) and observing the mortality rate over a defined period.
CC50 Determination: The CC50 is the concentration of a substance that is cytotoxic to 50% of a population of cultured cells. This in vitro assay involves exposing cultured cells to a range of concentrations of the test substance. After a set incubation period, cell viability is measured using methods such as the MTT assay, and the CC50 is calculated from the dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Signaling pathways targeted by the compared antibiotics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. msd.com [msd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 8. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. usp-pqmplus.org [usp-pqmplus.org]
- 13. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. files.core.ac.uk [files.core.ac.uk]
Investigating potential synergistic effects of Sporeamicin A with other antibacterial agents
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier. This guide provides a comparative analysis of the potential synergistic effects of Sporeamicin A (also known as Spiramycin) when used in conjunction with other antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental protocols, and a visual representation of the underlying mechanisms.
A Note on Nomenclature: The majority of scientific literature refers to this macrolide antibiotic as Spiramycin (B21755). For the purpose of this guide, we will use the name Spiramycin, as "this compound" did not yield specific results in a comprehensive literature search, suggesting it may be a less common synonym or a variant.
Executive Summary
Spiramycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. While effective as a standalone agent against certain Gram-positive bacteria, its efficacy can be significantly enhanced when combined with other antibacterial drugs. This guide focuses on the synergistic interactions of Spiramycin, particularly with metronidazole (B1676534) against anaerobic bacteria, and also touches upon its combinations with aminoglycosides and lincosamides. The primary methods for evaluating these synergies, the checkerboard assay and the time-kill curve study, are detailed herein.
Data Presentation: A Comparative Overview of Synergistic Activity
The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of Spiramycin with other antibacterial agents. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to define the nature of the interaction, with a value of ≤ 0.5 typically indicating synergy.
Table 1: Synergistic Effect of Spiramycin and Metronidazole against Aggregatibacter actinomycetemcomitans
| Strain | Spiramycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Spiramycin MIC in Combination (µg/mL) | Metronidazole MIC in Combination (µg/mL) | FICI | Interpretation |
| Clinical Isolate 1 | >256 | >256 | 64 | 8 | 0.427 | Synergy[1] |
| Clinical Isolate 2 | >256 | >256 | 128 | 128 | 1.0 | No Interaction[1] |
| Clinical Isolate 3 | >256 | >256 | 256 | 64 | 1.25 | No Interaction[1] |
| Clinical Isolate 4 | >256 | >256 | 128 | 256 | 1.5 | No Interaction[1] |
Table 2: Observed Synergistic Combinations of Spiramycin against Anaerobic Bacteria (Qualitative Data)
| Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Metronidazole | Bacteroides fragilis, Bacteroides melaninogenicus, Bacteroides bivius, Eubacterium spp., Peptostreptococcus spp. | Significant reduction in the MIC of metronidazole.[2][3] | [2][3] |
| Gentamicin (B1671437) | Bacteroides fragilis, Bacteroides melaninogenicus | Reported synergy.[1] | [1] |
| Clindamycin (B1669177) | Bacteroides fragilis | Reported synergy.[1] | [1] |
Note: Quantitative data for Spiramycin in combination with gentamicin and clindamycin against these specific strains were not available in the reviewed literature.
Experimental Protocols
Accurate assessment of synergistic interactions is paramount. The two most common in vitro methods are the checkerboard assay and the time-kill curve study.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.[4][5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Stock solutions of Spiramycin and the second antibacterial agent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Serially dilute Spiramycin (Drug A) horizontally across the microtiter plate.
-
Serially dilute the second antibacterial agent (Drug B) vertically down the microtiter plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]
-
Reading Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism[4]
-
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Culture tubes with appropriate broth medium
-
Stock solutions of the antibiotics
-
Standardized bacterial inoculum
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation of Test Cultures: Prepare tubes containing the broth medium with the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both individually and in combination.
-
Inoculation: Inoculate the tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Mechanism of Action and Synergy
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkerboard Microdilution Assay | PDF | Microbiology | Clinical Pathology [scribd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2.8.2. Checkerboard Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Sporeamicin A: A Guide for Laboratory Professionals
The proper disposal of Sporeamicin A, a macrolide antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antibiotic-resistant bacteria and contaminate ecosystems. This guide provides essential safety and logistical information for the handling and disposal of this compound in research and drug development settings.
General Principles for Antibiotic Waste Management
In a laboratory setting, all materials containing antibiotics, including this compound, should be managed as chemical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) office.[1][2] The fundamental principle is to prevent the release of active antibiotic compounds into the environment. Flushing antibiotic waste down the drain is not a permissible disposal method.[1][3]
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemical-resistant gloves
For handling highly toxic or concentrated forms of this compound, additional PPE such as a face shield or a respirator may be necessary.[1]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for different types of this compound waste.
| Waste Type | Recommended Disposal Procedure |
| Concentrated Stock Solutions | Treat as hazardous chemical waste.[1][2] Collect in a designated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste" along with the full chemical name.[1] Do not attempt to neutralize or inactivate through autoclaving.[2] Arrange for pickup and disposal by your institution's EHS office.[1] |
| Used Culture Media | Treat as chemical waste.[1][2] While autoclaving can sterilize the media by killing pathogens, it may not inactivate the antibiotic.[1][2] Therefore, collect the media in a designated hazardous waste container for chemical waste disposal.[1] |
| Contaminated Solid Waste (e.g., pipette tips, gloves, flasks) | Collect in a designated, puncture-resistant container lined with a plastic bag.[1] Label the container as "Hazardous Waste" with "this compound" as the contaminating agent.[1] |
| Contaminated Sharps (e.g., needles, scalpels) | Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.[1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of different forms of this compound waste in a laboratory.
Important Considerations
-
Institutional Policies: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[3] These policies are designed to comply with all federal, state, and local regulations.
-
Waste Segregation: Do not mix incompatible waste streams.[1] Keep this compound waste separate from other chemical and biological waste unless explicitly permitted by your EHS office.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[1]
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to human health and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
